EUK-118
Descripción
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate has been reported in Streptomyces with data available.
Propiedades
IUPAC Name |
methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c1-27-22(26)14-8-5-11-17-19(14)24-21(29-17)13-7-4-10-16-18(13)23-20(28-16)12-6-2-3-9-15(12)25/h2-11,25H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKIDJMAXLRJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)C3=C4C(=CC=C3)OC(=N4)C5=CC=CC=C5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151271-53-3 | |
| Record name | UK 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
EUK-118 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of EUK-118
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic, low-molecular-weight salen-manganese complex engineered to function as a catalytic scavenger of reactive oxygen species (ROS). Its core mechanism of action resides in its dual mimetic activity of two key antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. By catalytically converting superoxide radicals and hydrogen peroxide into harmless products, this compound effectively mitigates oxidative stress. This primary antioxidant function leads to the downstream attenuation of critical cellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are often dysregulated under conditions of oxidative stress. This guide provides a detailed examination of these mechanisms, supported by experimental methodologies and quantitative comparisons.
Introduction
Salen-manganese complexes are a class of synthetic compounds recognized for their potent antioxidant capabilities.[1][2] this compound belongs to this class and is distinguished by its ability to mimic the functions of both superoxide dismutase and catalase.[3] Unlike non-catalytic scavengers or large proteinaceous enzymes, this compound's low molecular weight and catalytic nature enhance its stability, bioavailability, and overall efficiency in neutralizing ROS.[2][4] This dual enzymatic action, targeting both superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), allows it to comprehensively interrupt the oxidative cascade, making it a promising therapeutic agent for pathologies associated with oxidative stress, such as neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.[2][4]
Core Mechanism of Action: Dual Enzymatic Activity
The therapeutic efficacy of this compound is rooted in its ability to catalytically neutralize two major ROS through a manganese-centered redox cycle. The central manganese ion cycles between its Mn(III) and Mn(II) oxidation states to facilitate this activity.
Superoxide Dismutase (SOD) Mimetic Activity
As an SOD mimetic, this compound catalyzes the dismutation of the superoxide radical (O₂⁻), a primary ROS formed during cellular respiration. This process involves a two-step redox cycle:
-
Reduction: The Mn(III) center of this compound is reduced to Mn(II) by one molecule of superoxide.
-
Oxidation: The resulting Mn(II) center is then oxidized back to Mn(III) by a second molecule of superoxide, a reaction that requires protons (H⁺).
The net reaction is the conversion of two superoxide radicals into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
Caption: Catalytic cycle of this compound as a superoxide dismutase (SOD) mimetic.
Catalase Mimetic Activity
The hydrogen peroxide generated from the SOD-like activity (or other cellular processes) is subsequently decomposed by this compound's catalase mimetic function. This prevents the accumulation of H₂O₂, which could otherwise participate in the formation of highly reactive hydroxyl radicals via Fenton chemistry. The proposed catalytic cycle for catalase activity is hypothesized to be an alternative arm of the same cycle responsible for peroxidase activity.[3]
-
This compound (Mn-complex) reacts with a molecule of H₂O₂.
-
This intermediate then reacts with a second H₂O₂ molecule.
-
The complex is regenerated to its initial state, releasing water (H₂O) and molecular oxygen (O₂).
Caption: Catalytic cycle of this compound as a catalase mimetic.
Modulation of Cellular Signaling Pathways
By reducing the cellular burden of ROS, this compound indirectly modulates redox-sensitive signaling pathways that are crucial in inflammation, cell survival, and apoptosis.
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways
Oxidative stress is a potent activator of MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways.[1] Activation of these kinases through phosphorylation can lead to inflammatory responses and apoptosis.[5] Pre-treatment with EUK-134, a closely related analogue, has been shown to inhibit the UVB-induced activation of ERK, JNK, and p38.[1] By scavenging ROS, this compound prevents the initial oxidative trigger required for the phosphorylation and activation of these MAPK pathways.[1]
Attenuation of Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB signaling pathway is a key regulator of inflammatory gene expression.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can trigger signaling cascades that lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][6] EUK compounds have been shown to reduce the activation of NF-κB.[4][7][8] By neutralizing ROS, this compound stabilizes the IκB-NF-κB complex, preventing NF-κB activation and subsequent inflammatory responses.[4][7]
Caption: this compound inhibits ROS-dependent activation of MAPK and NF-κB pathways.
Quantitative Data Summary
Quantitative kinetic data for this compound is limited in publicly accessible literature. However, comparative studies with other salen-manganese analogues provide insight into its relative activity. The following table summarizes data from a study comparing various EUK compounds, highlighting that while this compound possesses dual activity, it is a less potent catalase and peroxidase mimetic compared to other analogues in the series.[3]
| Compound | Relative Catalase Activity (Turnovers) | Relative Initial Catalase Rate | Relative Peroxidase Activity |
| EUK-8 | 1.0 | 1.0 | 1.0 |
| EUK-113 | 2.0-3.0 | ~2.0 | High |
| EUK-134 | 2.0-3.0 | ~2.0 | High |
| This compound | Lowest in series | N/A | Undetectable |
| Data are presented relative to EUK-8. "N/A" indicates data not provided in the source.[3] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established in vitro assays.
Measurement of SOD-like Activity
A common method to assess SOD-like activity is the 1,2,3-trihydroxybenzene (pyrogallol) autoxidation assay.[9]
-
Principle: Pyrogallol (B1678534) autoxidizes in the presence of oxygen, producing superoxide radicals and a colored product. An SOD mimetic will scavenge the superoxide, thereby inhibiting the colorimetric reaction.
-
Protocol Outline:
-
Prepare a Tris-HCl buffer solution (pH ~8.2) containing DTPA.
-
Add the test compound (this compound) at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding a solution of pyrogallol.
-
Measure the rate of increase in absorbance (e.g., at 420 nm) over time using a plate reader.
-
Calculate the percentage inhibition of pyrogallol autoxidation relative to a control without the test compound.
-
Measurement of Catalase-like Activity
Catalase activity can be measured by monitoring the decomposition of hydrogen peroxide.[10]
-
Principle: The compound's ability to break down H₂O₂ into O₂ and H₂O is quantified. The remaining H₂O₂ can be measured using a colorimetric assay.[11]
-
Protocol Outline (Amplex Red Assay):
-
To a reaction buffer in a microplate, add the test compound (this compound).
-
Add Amplex Red reagent and horseradish peroxidase (HRP).
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
The catalase mimetic will decompose H₂O₂. Any remaining H₂O₂ will react with Amplex Red in the presence of HRP to produce the fluorescent product resorufin.
-
Measure fluorescence (excitation ~530 nm, emission ~590 nm). A lower fluorescence signal compared to the control indicates higher catalase-like activity.
-
Assessment of MAPK/NF-κB Pathway Activation
Western blotting is the standard method for determining the activation state of signaling proteins.[5]
-
Principle: This technique uses antibodies to detect specific proteins, including the phosphorylated (activated) forms of kinases.
-
Protocol Outline:
-
Culture appropriate cells (e.g., epithelial cells, keratinocytes).[1][7]
-
Pre-treat cells with this compound for a specified time.
-
Induce oxidative stress (e.g., with H₂O₂, UVB radiation, or LPS).
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phosphorylated forms of kinases (e.g., phospho-p38, phospho-JNK) or for IκBα.
-
Probe separate blots with antibodies for the total forms of these proteins to serve as loading controls.
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate.
-
Visualize protein bands using an imaging system. A decrease in the ratio of phosphorylated to total protein in this compound-treated samples indicates inhibition.
-
Caption: General experimental workflow for evaluating this compound efficacy in vitro.
Conclusion
The core mechanism of action of this compound is its function as a robust, catalytic antioxidant with dual SOD and catalase mimetic properties. By efficiently neutralizing superoxide and hydrogen peroxide, it directly reduces the cellular load of reactive oxygen species. This primary activity prevents the aberrant activation of redox-sensitive MAPK and NF-κB signaling pathways, thereby mitigating downstream inflammatory and apoptotic responses. This multifaceted mechanism makes this compound and related salen-manganese complexes compelling candidates for further investigation in the treatment of diseases driven by oxidative stress.
References
- 1. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EUK-134, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bumc.bu.edu [bumc.bu.edu]
- 4. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Antioxidant mimetics modulate oxidative stress and cellular signaling in airway epithelial cells infected with respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
EUK-118 synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of EUK-118 and Related Manganese-Salen Complexes
Introduction
This compound belongs to a class of synthetic small molecules known as salen-manganese complexes, which have garnered significant interest in the fields of chemistry and pharmacology. These complexes are renowned for their potent catalytic antioxidant properties, functioning as mimetics of the endogenous enzymes superoxide (B77818) dismutase (SOD) and catalase. By catalytically scavenging reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), they offer a promising therapeutic strategy for a range of pathologies associated with oxidative stress, including neurodegenerative diseases, inflammation, and radiation injury.[1][2]
This technical guide provides a comprehensive overview of the synthesis and purification of this compound and structurally similar manganese-salen complexes. It includes detailed experimental protocols, tabulated quantitative data for characterization, and visualizations of the chemical workflows and relevant biological signaling pathways. The content is intended for researchers, chemists, and professionals in drug development.
Core Synthesis and Purification
The synthesis of this compound and related compounds is typically a two-stage process: first, the synthesis of a Schiff base ligand, commonly known as a "salen" ligand, followed by the complexation of this ligand with a manganese salt.[3][4]
Stage 1: Synthesis of the Salen Ligand (H₂salen)
The salen ligand is generally prepared via a condensation reaction between two equivalents of a salicylaldehyde (B1680747) derivative and one equivalent of a diamine, such as ethylenediamine.[5]
Stage 2: Manganese (III) Complexation
The purified salen ligand is then reacted with a manganese(II) salt, such as manganese(II) acetate (B1210297) or manganese(II) chloride, in a suitable solvent.[6][7] The Mn(II) center is subsequently oxidized to the active Mn(III) state, often by atmospheric oxygen, to yield the final complex.[3][4] Some protocols also utilize a one-pot method where the ligand is synthesized and complexed in the same reaction vessel without intermediate isolation.[4]
References
- 1. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pursuing the Elixir of Life: In Vivo Antioxidative Effects of Manganosalen Complexes [mdpi.com]
- 3. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US6794526B2 - Process for the preparation of manganese complexes of salen compounds - Google Patents [patents.google.com]
- 5. Salen ligand - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
EUK-118: A Technical Guide to Its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EUK-118 is a synthetic, low-molecular-weight salen-manganese complex designed to mimic the enzymatic activities of superoxide (B77818) dismutase (SOD) and catalase. As a catalytic scavenger of reactive oxygen species (ROS), it holds potential in research focused on oxidative stress-related pathologies. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for assessing its bioactivity, and an examination of its impact on key cellular signaling pathways.
Physicochemical Properties of this compound
This compound is characterized as a crystalline solid with defined chemical and physical properties. While specific experimental data for its octanol-water partition coefficient (LogP) and detailed stability profiles are not extensively published, its solubility characteristics indicate moderate lipophilicity. Salen-manganese complexes, in general, exhibit good thermal stability.[1][2]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference(s) |
| IUPAC Name | (acetato-κO)-manganese | [3] |
| CAS Number | 186299-34-3 | [3] |
| Molecular Formula | C₂₂H₂₅MnN₂O₈ | [3] |
| Molecular Weight | 500.4 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥95% | [3] |
| Solubility | ||
| DMSO | 20 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
| PBS (pH 7.2) | 0.2 mg/mL | [3] |
Mechanism of Action: Dual Enzymatic Activity
This compound functions as a catalytic mimetic of two primary antioxidant enzymes: superoxide dismutase and catalase. This dual activity allows it to catalytically neutralize two major reactive oxygen species, the superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂), in a cyclical manner. The central manganese (Mn) ion cycles between its Mn(III) and Mn(II) oxidation states to facilitate these reactions.
Table 2: Comparative In Vitro Activity
| Activity Metric | This compound | EUK-8 (Analogue) | Reference(s) |
| SOD Mimetic Activity (IC₅₀) | 2 µM | 0.7 µM | [3] |
| Catalase Activity (µM O₂ formed/min from 10 mM H₂O₂) | 35 | ~140 | [3] |
Note: this compound is a structural analog of EUK-8 and EUK-134 but exhibits significantly reduced activity in comparison.[3]
Experimental Protocols
Superoxide Dismutase (SOD) Mimetic Activity Assay
This protocol is based on the inhibition of nitroblue tetrazolium (NBT) reduction. Superoxide anions, generated by a xanthine/xanthine oxidase system, reduce the yellow NBT to a blue formazan (B1609692) product, which can be measured spectrophotometrically. A SOD mimetic like this compound will compete for superoxide, thereby inhibiting NBT reduction.[4][5]
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
Xanthine (10 mM stock)
-
Xanthine Oxidase (0.1 units/mL stock)
-
Nitroblue Tetrazolium (NBT) (1.5 mM stock)[4]
-
This compound (or other test compound) at various concentrations
-
96-well microplate
-
Microplate reader (absorbance at 560 nm)
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, add:
-
50 µL Potassium phosphate buffer
-
10 µL NBT stock solution
-
10 µL Xanthine stock solution
-
10 µL of this compound dilution (or vehicle control)
-
-
Initiate Reaction: Add 20 µL of Xanthine Oxidase solution to each well to start the reaction.
-
Incubate: Incubate the plate at room temperature (25°C) for 20 minutes, protected from light.
-
Measure Absorbance: Read the absorbance at 560 nm using a microplate reader.
-
Calculate Inhibition: The percentage inhibition of NBT reduction is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine IC₅₀: Plot the % Inhibition against the log concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit NBT reduction by 50%).
Catalase Mimetic Activity Assay
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by monitoring the rate of oxygen (O₂) production using an oxygen electrode.[6][7]
Materials:
-
Reaction buffer (e.g., 50 mM Potassium phosphate buffer, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)
-
This compound (or other test compound)
-
Sealed, temperature-controlled reaction vessel
-
Calibrated Clark-type oxygen electrode and meter
Procedure:
-
System Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions to 0% O₂ (with sodium dithionite (B78146) or nitrogen gas) and 100% air saturation.
-
Prepare Reaction Vessel: Add the reaction buffer to the vessel and allow it to equilibrate to the desired temperature (e.g., 25°C) with stirring.
-
Add Compound: Introduce a known concentration of this compound into the reaction vessel and allow the signal to stabilize.
-
Initiate Reaction: Inject the H₂O₂ solution into the vessel to start the reaction.
-
Monitor Oxygen Production: Record the increase in dissolved oxygen concentration over time. The initial linear portion of the curve represents the rate of reaction.
-
Calculate Activity: The catalase mimetic activity is expressed as the rate of O₂ production (e.g., µmol O₂ / min / µmol of compound).
Impact on Cellular Signaling Pathways
Oxidative stress, characterized by an overabundance of ROS, is a potent activator of multiple intracellular signaling cascades that regulate inflammation, proliferation, and apoptosis. By catalytically reducing levels of O₂•⁻ and H₂O₂, this compound can prevent the activation of these downstream pathways. Key pathways modulated by ROS include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades.[8][9][10] Activation of these pathways can lead to the expression of pro-inflammatory cytokines and pro-apoptotic proteins.
References
- 1. Enhanced aqueous oxidation activity and durability of simple manganese(iii) salen complex axially anchored to maghemite nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal pathways JNK and NF-κB, identified by global gene expression profiling, are involved in regulation of TNFα-induced mPGES-1 and COX-2 expression in gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
EUK-118: A Technical Guide to its Superoxide Dismutase Mimetic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
EUK-118 is a synthetic, manganese-salen complex designed to mimic the catalytic activity of the endogenous antioxidant enzyme, superoxide (B77818) dismutase (SOD). As a structural analog of more potent compounds like EUK-8 and EUK-134, this compound exhibits the ability to catalytically convert superoxide radicals into less harmful species. This technical guide provides an in-depth overview of the core SOD mimetic activity of this compound, presenting available quantitative data, detailed experimental protocols for activity assessment, and visualizations of relevant biochemical pathways and experimental workflows. While research specifically detailing the extensive biological effects of this compound is limited compared to its more active counterparts, this guide consolidates the existing knowledge to serve as a foundational resource for researchers in the fields of oxidative stress, pharmacology, and drug development.
Introduction to this compound and its Mechanism of Action
This compound is a member of the salen-manganese family of compounds that have been developed as small-molecule mimetics of antioxidant enzymes.[1] The core function of these molecules is to replicate the enzymatic activity of superoxide dismutase, which plays a critical role in the cellular defense against oxidative stress by catalyzing the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][2] This reactive oxygen species (ROS) scavenging activity is central to mitigating the damaging effects of oxidative stress, which is implicated in the pathophysiology of numerous diseases.
The catalytic cycle of this compound, like other manganese-based SOD mimetics, involves the manganese center cycling between its Mn(III) and Mn(II) oxidation states. This allows for the sequential reduction and oxidation of superoxide radicals.
In addition to its SOD mimetic activity, this compound also possesses catalase-like activity, enabling it to break down the hydrogen peroxide produced during superoxide dismutation into water and oxygen. However, it is important to note that the catalytic efficiency of this compound in both these functions is significantly lower than that of its well-studied analogs, EUK-8 and EUK-134.[1]
Quantitative Data on SOD and Catalase Mimetic Activity
The available quantitative data for this compound's antioxidant activities are summarized below. For comparative purposes, data for the more potent analog, EUK-8, are also included where available.
| Parameter | This compound | EUK-8 | Assay Conditions | Reference |
| SOD Mimetic Activity (IC₅₀) | 2 µM | 0.7 µM | Inhibition of superoxide-mediated reduction of an electron acceptor. | [1][2] |
| Catalase Mimetic Activity | 35 µM O₂ formed/minute | >140 µM O₂ formed/minute | From 10 mM hydrogen peroxide. | [1] |
IC₅₀ (Half-maximal inhibitory concentration) for SOD mimetic activity represents the concentration of the compound required to inhibit the rate of superoxide-mediated reduction by 50%. A lower IC₅₀ value indicates higher potency.
Experimental Protocols
The assessment of the SOD and catalase mimetic activities of compounds like this compound relies on well-established biochemical assays. Below are detailed methodologies for key experiments.
Superoxide Dismutase Mimetic Activity Assay (Cytochrome c Reduction Assay)
This assay measures the ability of a compound to inhibit the reduction of cytochrome c by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
Xanthine (10 mM stock in 10 mM NaOH)
-
Cytochrome c (from equine heart, 1 mM stock in buffer)
-
Xanthine oxidase (from bovine milk, ~0.5 units/mL in buffer)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing potassium phosphate buffer, xanthine (final concentration 100 µM), and cytochrome c (final concentration 10 µM).
-
Add varying concentrations of this compound to the wells. Include a control well with no this compound and a blank well with no xanthine oxidase.
-
Initiate the reaction by adding xanthine oxidase to all wells except the blank.
-
Immediately begin monitoring the increase in absorbance at 550 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes at a constant temperature (e.g., 25°C).
-
Calculate the rate of cytochrome c reduction for each concentration of this compound.
-
The percentage of inhibition is calculated as: (1 - (Rate with this compound / Rate without this compound)) * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Catalase Mimetic Activity Assay (Oxygen Evolution Assay)
This method directly measures the catalase activity of this compound by monitoring the rate of oxygen production from the decomposition of hydrogen peroxide.
Materials:
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in a suitable buffer like 50 mM potassium phosphate, pH 7.0)
-
This compound (stock solution)
-
A sealed reaction vessel equipped with a Clark-type oxygen electrode
-
Stirring apparatus
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a known volume of the hydrogen peroxide solution to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C) with constant stirring.
-
Establish a baseline reading of the oxygen concentration.
-
Inject a known concentration of this compound into the reaction vessel to initiate the decomposition of H₂O₂.
-
Record the increase in oxygen concentration over time.
-
The initial rate of the reaction is determined from the linear portion of the oxygen evolution curve.
-
The catalase activity is typically expressed as the rate of oxygen formation per unit of time and concentration of the mimetic (e.g., µM O₂/min/µM this compound).
Signaling Pathways and Biological Context
While specific studies on the intricate signaling effects of this compound are scarce, the broader class of SOD mimetics is known to influence several key cellular signaling pathways that are modulated by reactive oxygen species. ROS can act as signaling molecules, and by reducing their levels, SOD mimetics can indirectly affect these pathways.
It is important to emphasize that due to its lower potency, the impact of this compound on these pathways is likely to be less pronounced than that of more active analogs. Indeed, one study reported that this compound did not protect human dermal fibroblasts from cell death induced by hydrogen peroxide, suggesting its limited efficacy in certain cellular contexts.[1][2]
Conclusion and Future Directions
This compound is a valuable tool compound for researchers studying the fundamental aspects of SOD and catalase mimetics. Its well-defined, albeit reduced, activity compared to its analogs allows for its use as a control or a benchmark in structure-activity relationship studies of salen-manganese complexes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the in vitro characterization of this compound and similar molecules.
Future research could focus on more detailed investigations into the cellular uptake and subcellular localization of this compound, as these factors can significantly influence its biological efficacy. Furthermore, while its direct therapeutic potential may be limited by its lower potency, studies exploring its synergistic effects with other therapeutic agents or its utility in specific experimental models where a more modest level of antioxidant activity is required could yield valuable insights. A comprehensive toxicological profile would also be essential for any consideration of its in vivo application.
References
EUK-118: A Technical Guide to its Catalase Mimetic Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the catalase mimetic activity of EUK-118 and related salen-manganese complexes. This compound belongs to a class of synthetic small molecules designed to mimic the function of endogenous antioxidant enzymes, specifically superoxide (B77818) dismutase (SOD) and catalase.[1][2] By catalytically decomposing hydrogen peroxide (H₂O₂), these compounds offer a promising therapeutic strategy for a multitude of pathologies rooted in oxidative stress.[3][4][5][6][7]
Core Mechanism of Catalase Mimetic Activity
This compound and its analogues are salen-manganese complexes that possess the ability to catalytically scavenge reactive oxygen species (ROS).[3][8] The core of their catalase-like function lies in the manganese center, which cycles between different oxidation states to facilitate the dismutation of hydrogen peroxide into water and molecular oxygen. This dual-functionality, mimicking both SOD and catalase, allows these compounds to neutralize both superoxide anions and hydrogen peroxide, thereby preventing the formation of more damaging species like the hydroxyl radical.[2]
The catalytic cycle is believed to involve the oxidation of the Mn(III) center by a molecule of H₂O₂ to a higher-valent oxo-manganese species, which is then reduced back to Mn(III) by a second molecule of H₂O₂, releasing oxygen in the process.[9] Structural modifications to the salen ligand, particularly substitutions on the aromatic rings, can significantly influence the catalytic efficiency.[3] For example, the presence of methoxy (B1213986) groups, as seen in the related compound EUK-134, has been shown to enhance catalase activity compared to unsubstituted versions like EUK-8.[3]
Caption: Catalytic cycle of this compound in H₂O₂ dismutation.
Quantitative Analysis of Catalytic Activity
| Compound/Enzyme | Class | Catalase Activity (k_cat(H₂O₂)) [M⁻¹s⁻¹] | Reference |
| Catalase (bovine liver) | Endogenous Enzyme | 1.5 x 10⁶ | [10] |
| EUK-8 | Mn(III) Salen Complex | 13 | [10] |
| M40403 | Mn(II) Cyclic Polyamine | 8.2 | [10] |
| MnTBAP³⁻ | Mn(III) Porphyrin | 5.8 | [10] |
| Tempol | Nitroxide | No Activity Reported | [10] |
As the data indicates, while synthetic mimetics do not reach the efficiency of the native enzyme, they provide significant catalytic activity. The activity of EUK-8 is modest but comparable to or slightly better than other classes of synthetic mimetics like Mn(II) cyclic polyamines and Mn porphyrins.[10] The key advantage of these synthetic compounds lies in their stability, bioavailability, and combined SOD/catalase action, which is not reflected in this single kinetic parameter.[1][2]
Experimental Protocols
The assessment of catalase mimetic activity is crucial for the characterization of compounds like this compound. Several robust methods are employed, each with distinct advantages.
This is a direct and continuous method for measuring catalase activity by quantifying the production of molecular oxygen from H₂O₂ dismutation.[10][11]
-
Objective: To determine the rate of H₂O₂ decomposition by measuring the rate of O₂ evolution.
-
Materials:
-
Clark-type oxygen electrode and chamber (e.g., Strathkelvin Instruments).
-
Temperature-controlled water bath.
-
This compound or other test compound.
-
Hydrogen peroxide (H₂O₂) solution (concentration standardized by UV absorbance at 240 nm).
-
Reaction buffer (e.g., 50 mM Tris buffer, pH 7.8, with 0.1 mM EDTA).[10]
-
-
Procedure:
-
Equilibrate the reaction buffer in the sealed electrode chamber to the desired temperature (e.g., 25°C or 37°C).
-
Calibrate the electrode to 0% oxygen with sodium dithionite (B78146) and 100% oxygen with air-saturated buffer.
-
Add a known concentration of the this compound solution to the chamber and allow the baseline to stabilize.
-
Initiate the reaction by injecting a known concentration of H₂O₂ into the chamber.
-
Record the increase in oxygen concentration over time.
-
The initial rate of reaction (ν₀) is determined from the linear portion of the oxygen evolution curve.
-
The second-order rate constant (k_cat) is calculated from the dependence of the initial rates on the concentrations of both the catalyst and H₂O₂.
-
This method indirectly measures catalase activity by monitoring the decrease in H₂O₂ concentration, which absorbs light in the UV spectrum.[12][13]
-
Objective: To determine catalase activity by measuring the rate of disappearance of H₂O₂.
-
Materials:
-
UV-Vis Spectrophotometer.
-
UV-transparent cuvettes (quartz).
-
This compound or other test compound.
-
Hydrogen peroxide (H₂O₂) solution.
-
Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).[13]
-
-
Procedure:
-
Prepare the reaction mixture in the cuvette containing the buffer and the test compound.
-
Use a reference cuvette with buffer and compound but without H₂O₂ to blank the instrument.
-
Initiate the reaction by adding a specific concentration of H₂O₂ to the sample cuvette.
-
Immediately begin monitoring the decrease in absorbance at 240 nm over time (e.g., every 10-15 seconds for 3-5 minutes).
-
The rate of H₂O₂ decomposition is calculated using the Beer-Lambert law, based on the molar extinction coefficient of H₂O₂ at 240 nm.
-
Note: This method can be subject to interference from compounds that also absorb in the UV region.[14]
-
Caption: Workflow for assessing catalase mimetic activity.
Impact on Cellular Signaling Pathways
By reducing the cellular burden of H₂O₂, this compound and related compounds can prevent the aberrant activation of downstream signaling cascades implicated in cellular damage, inflammation, and apoptosis.[1][15] Oxidative stress is a known activator of several key pathways, and the intervention of a catalase mimetic can restore redox homeostasis.[16][17][18]
-
MAP Kinase Pathways: H₂O₂ can act as a signaling molecule that leads to the activation of stress-activated protein kinases (SAPKs) such as JNK and p38, as well as the ERK pathway.[15] EUK compounds have been demonstrated to inhibit this membrane damage-induced activation of MAP kinase pathways.[15][19]
-
NF-κB and AP-1: These transcription factors are critical mediators of the inflammatory response and are redox-sensitive. Oxidative stress promotes their activation, leading to the expression of pro-inflammatory genes. EUK-134 has been shown to significantly reduce the activation of both NF-κB and AP-1 in models of excitotoxicity.[1]
-
p53 Signaling: The tumor suppressor protein p53 is a central player in the response to cellular stress, including UVB-induced damage. EUK-134 treatment can lower the accumulation and N-terminal phosphorylation of p53, suggesting an interruption of the upstream stress signals that trigger the p53 response.[15]
Caption: this compound inhibits stress signaling via H₂O₂ removal.
Conclusion
This compound is a representative of the salen-manganese class of synthetic catalase mimetics, which offer a robust catalytic mechanism for the detoxification of hydrogen peroxide. While their kinetic efficiency is lower than the native enzyme, their favorable pharmacological properties and ability to modulate critical redox-sensitive signaling pathways make them valuable tools for research and potential therapeutic agents. The standardized protocols outlined herein provide a framework for the consistent and accurate evaluation of their catalase mimetic activity, which is fundamental to their continued development for diseases associated with oxidative stress.
References
- 1. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUK-134, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bumc.bu.edu [bumc.bu.edu]
- 4. A superoxide dismutase mimetic with catalase activity (EUK-8) reduces the organ injury in endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-oxidative stress treatment and current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Oxidative Stress for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress in Drug Development - Creative Bioarray [cellstress-tech.com]
- 8. Manganese salen complexes with acid-base catalytic auxiliary: functional mimetics of catalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Glycosalen–Manganese(III) Complexes and RCA120 Hybrid Systems as Superoxide Dismutase/Catalase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Measurement of Catalase Activity in Living Cells and Tissue Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Kinetic Microassay for Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Structural analogs of EUK-118
An In-depth Technical Guide to the Structural Analogs of FL118
Introduction
FL118, also known as 10,11-methylenedioxy-20(S)-camptothecin, is a synthetic derivative of camptothecin (B557342) with significant potential as an anticancer agent.[1] It has demonstrated broad-spectrum antitumor activity in various human cancer models.[1][2] Unlike other camptothecin analogs such as topotecan (B1662842) and irinotecan, FL118 exhibits a unique mechanism of action that is not solely dependent on the inhibition of topoisomerase I (TOP1).[1][3] Its ability to overcome drug resistance and target key cancer survival proteins makes it an attractive platform for the development of novel anticancer therapeutics.[4][5][6] This guide provides a comprehensive overview of the structural analogs of FL118, detailing their synthesis, structure-activity relationships (SAR), and biological evaluation.
Core Structure and Mechanism of Action of FL118
FL118 is structurally characterized by a "10, 11-methylenedioxy" group, which is crucial for its distinct mechanism of action.[1] While it shares the camptothecin backbone, its primary antitumor effects are attributed to the selective inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][5][6] This inhibition occurs independently of the p53 tumor suppressor protein status, which is often mutated in cancer.[1][6] Furthermore, FL118 has been shown to downregulate RAD51, a key protein in homologous recombination repair, thereby sensitizing cancer cells to DNA damage.[7]
The signaling pathway of FL118 involves the induction of DNA double-strand breaks, leading to the activation of ATM and an increase in phosphorylated γH2AX.[7] This DNA damage, coupled with the suppression of DNA repair mechanisms, ultimately triggers apoptosis and cell cycle arrest in cancer cells.[7]
Structural Analogs of FL118: SAR Studies
Structure-activity relationship (SAR) studies aim to understand how chemical structure relates to biological activity, guiding the design of more potent and selective drugs.[8] For FL118, SAR studies have primarily focused on modifications at positions 7, 9, and 20 of the camptothecin core.[3][9]
Modifications at Position 7
Substitution at the 7-position of the FL118 backbone has been a key area of investigation. The introduction of various functional groups at this position can significantly impact the compound's antitumor activity.
A study synthesizing 24 derivatives with substitutions at position 7 revealed that several analogs exhibited superior antitumor efficacy compared to the parent compound, FL118.[3] Notably, derivatives with aryl substitutions showed promising results. For instance, the introduction of fluoroaryl groups at position 7 led to a series of new analogs with enhanced cytotoxicity.[4]
Table 1: In Vitro Cytotoxicity (IC50, nM) of Selected 7-Substituted FL118 Analogs [4]
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) | HCT116 (Colorectal Cancer) |
| FL118 | >100 | >100 | >100 | >100 |
| 7b | 25 | 30 | 28 | 35 |
| 7l | 12 | 18 | 26 | 15 |
| 7n | 9 | 15 | 13 | 11 |
| SN38 | 5 | 8 | 6 | 7 |
SN38 is the active metabolite of irinotecan.
The data indicates that specific substitutions at position 7 can dramatically increase the cytotoxic potency of FL118.
Modifications at Position 9
In contrast to the promising results with 7-substituted analogs, modifications at the 9-position have generally resulted in compounds with reduced antitumor activity. A comparative study of 24 position 7-substituted and 24 position 9-substituted derivatives found that the former group showed significantly better antitumor efficacy.[3]
Modifications at Position 20
The 20(S)-hydroxyl group of the lactone ring is essential for the antitumor activity of camptothecins. Modifications at this position have been explored to create prodrugs with improved solubility and stability. One approach involved conjugating amino acids or non-steroidal anti-inflammatory drugs (NSAIDs) to the 20(S)-position of FL118.[9][10]
The resulting amino acid conjugates (FL118-AA) demonstrated improved water solubility and acted as prodrugs, releasing the active FL118 in plasma.[9][10] In contrast, the NSAID conjugates (FL118-NSAID) showed increased lactone stability but did not release FL118.[9][10]
Table 2: Properties of 20(S)-Substituted FL118 Conjugates [9][10]
| Conjugate Type | Water Solubility | Lactone Stability | Prodrug Activity (Release of FL118) |
| FL118-AA | Improved | Lower | Yes |
| FL118-NSAID | Poor | Increased | No |
Synthesis and Experimental Protocols
The synthesis of FL118 analogs typically involves multi-step chemical reactions starting from commercially available precursors. The general workflow for synthesizing 7-substituted analogs is outlined below.
General Experimental Protocol for Cell Viability Assay (MTT Assay)
The antitumor activity of FL118 analogs is commonly assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the FL118 analogs or control compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Conclusion and Future Directions
The development of structural analogs of FL118 has yielded several promising candidates with enhanced antitumor activity and improved physicochemical properties. SAR studies have highlighted the critical role of substitutions at the 7-position, while modifications at the 20-position offer a viable strategy for prodrug development. Future research should continue to explore novel substitutions and combination therapies to fully exploit the therapeutic potential of the FL118 scaffold. Further in-depth studies into the mechanisms of action of the most potent analogs will be crucial for their clinical translation.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
EUK-118: A Technical Guide to its Application in Reactive Oxygen Species Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive oxygen species (ROS) are key signaling molecules and mediators of cellular damage implicated in a wide range of physiological and pathological processes. The study of ROS has been significantly advanced by the use of synthetic catalytic scavengers that can mimic the activity of endogenous antioxidant enzymes. Among these, the salen-manganese complexes, particularly EUK-118 and its analogues like EUK-134, have emerged as powerful tools. This technical guide provides an in-depth overview of this compound, a synthetic mimetic of both superoxide (B77818) dismutase (SOD) and catalase. We will delve into its mechanism of action, provide quantitative data on its efficacy, detail experimental protocols for its use, and illustrate its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to investigate the role of ROS in their experimental models.
Introduction to this compound
This compound belongs to a class of synthetic salen-manganese complexes designed to replicate the catalytic activities of two crucial antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1] In biological systems, SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[2] Subsequently, catalase facilitates the decomposition of H₂O₂ into water (H₂O) and O₂. By combining both activities in a single small molecule, this compound and its analogues offer a potent and cell-permeable tool to catalytically eliminate a broad spectrum of ROS. This dual functionality makes them invaluable for studying the roles of oxidative stress in various disease models and for exploring potential therapeutic interventions.
Mechanism of Action
The catalytic activity of this compound is centered around the manganese (Mn) ion coordinated within the salen ligand. The complex cycles between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate the dismutation of superoxide and the decomposition of hydrogen peroxide.
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound catalyzes the dismutation of superoxide radicals. In this process, the Mn³⁺ form is reduced to Mn²⁺ by one superoxide molecule, and then the Mn²⁺ is re-oxidized to Mn³⁺ by a second superoxide molecule, completing the catalytic cycle.
-
Catalase Mimetic Activity: this compound also efficiently decomposes hydrogen peroxide. This activity is crucial as it removes the product of the SOD-like reaction, preventing the accumulation of a potentially harmful ROS.
The lipophilic nature of the salen ligand enhances the cell permeability of the complex, allowing it to act within intracellular compartments where ROS are often generated.
Quantitative Efficacy of this compound and Analogues
The efficacy of this compound and its analogues has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Compound | Assay | Parameter | Value | Reference |
| EUK-134 | Catalase Activity | Initial H₂O₂ Consumption Rate | 234 µM/min | [2][3] |
| EUK-134 | Cell Viability (Paraquat-induced stress) | Effective Concentration | 10-300 µM | [4] |
| EUK-134 | Neuroprotection (Kainate-induced excitotoxicity) | Effective In Vivo Dose | 10 mg/kg | [1] |
| EUK-134 | Stroke Model (Rat) | Infarct Volume Reduction | >80% at 2.5 mg/kg | [1] |
| EUK-8 | SOD Mimetic Activity | IC₅₀ | Not explicitly found | |
| EUK-134 | SOD Mimetic Activity | IC₅₀ | Not explicitly found | |
| This compound | SOD Mimetic Activity | kcat (catalytic rate constant) | Not explicitly found | |
| EUK-134 | Catalase Mimetic Activity | Specific Activity (U/mg) | Not explicitly found |
Note: While specific IC₅₀ and kcat values for the SOD mimetic activity of this compound and EUK-134 were not explicitly found in the provided search results, the McCord and Fridovich assay is a standard method for their determination.
Key Signaling Pathways Modulated by this compound
This compound and its analogues have been shown to modulate several key signaling pathways that are intricately linked to oxidative stress, inflammation, and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses and is often activated by oxidative stress. Studies have shown that EUK-134 can reduce the expression and activity of NF-κB.[4][5] This is likely achieved by preventing the ROS-mediated degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By scavenging ROS, this compound helps to maintain IκBα levels, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are critical in transducing extracellular signals to cellular responses such as proliferation, differentiation, and apoptosis. Oxidative stress is a potent activator of the p38 and JNK pathways. EUK-134 has been demonstrated to inhibit the phosphorylation, and thus the activation, of ERK, p38, and JNK in response to oxidative stress.[6] By mitigating the initial ROS insult, this compound prevents the activation of the upstream kinases that lead to the phosphorylation of MAPKs, thereby blocking downstream cellular responses like apoptosis.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. While direct evidence for this compound disrupting the Keap1-Nrf2 interaction is still emerging, as a potent antioxidant, it can indirectly influence this pathway by modulating the cellular redox state. By reducing the overall oxidative burden, this compound may lessen the demand for Nrf2 activation. Conversely, some studies suggest that mild oxidative signals can activate Nrf2, so the precise effect of this compound on this pathway may be context-dependent.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Superoxide Dismutase (SOD) Mimetic Activity Assay (McCord and Fridovich Assay)
This assay is based on the competition between the SOD mimetic and a superoxide indicator (e.g., cytochrome c or nitroblue tetrazolium - NBT) for superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
Xanthine solution (e.g., 0.5 mM in buffer)
-
Cytochrome c solution (e.g., 10 µM in buffer) or NBT solution
-
Xanthine oxidase solution (concentration to be optimized to give a constant rate of superoxide production)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, xanthine, and cytochrome c (or NBT) in each well of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a control well with no this compound.
-
Initiate the reaction by adding xanthine oxidase to each well.
-
Immediately measure the change in absorbance over time at the appropriate wavelength (550 nm for cytochrome c reduction, 560 nm for NBT reduction).
-
The rate of absorbance change is proportional to the rate of superoxide production. The inhibition of this rate by this compound reflects its SOD mimetic activity.
-
Calculate the concentration of this compound that causes 50% inhibition of the reaction rate (IC₅₀).
Workflow:
Catalase Mimetic Activity Assay
This assay measures the ability of this compound to decompose hydrogen peroxide by monitoring the decrease in H₂O₂ concentration over time.
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in buffer)
-
This compound stock solution
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer or microplate reader capable of reading at 240 nm
Procedure:
-
Prepare a solution of H₂O₂ in phosphate buffer.
-
Add a known concentration of this compound to the H₂O₂ solution. Include a control with no this compound.
-
Immediately monitor the decrease in absorbance at 240 nm over time.[7][8][9][10] The rate of absorbance decrease is proportional to the rate of H₂O₂ decomposition.
-
The molar extinction coefficient of H₂O₂ at 240 nm (approximately 43.6 M⁻¹cm⁻¹) can be used to calculate the rate of H₂O₂ consumption.[7]
-
One unit of catalase activity is often defined as the amount of enzyme that will decompose 1.0 µmole of H₂O₂ per minute at pH 7.0 at 25 °C.[9]
Workflow:
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Oxidative stress inducer (e.g., H₂O₂, menadione)
-
This compound stock solution
-
96-well black-walled, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Remove the medium and load the cells with DCFH-DA (e.g., 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Induce oxidative stress by adding the chosen inducer.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. The increase in fluorescence corresponds to the level of intracellular ROS.
-
This compound's ability to reduce the fluorescence signal indicates its capacity to scavenge intracellular ROS.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Cytotoxic agent/oxidative stress inducer
-
This compound stock solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with the cytotoxic agent in the presence or absence of various concentrations of this compound.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound and its analogues are invaluable tools for researchers studying the multifaceted roles of reactive oxygen species in biology and medicine. Their dual SOD and catalase mimetic activities, coupled with their cell permeability, allow for the effective and catalytic removal of a broad range of ROS in both in vitro and in vivo models. This technical guide has provided a comprehensive overview of this compound's mechanism of action, quantitative efficacy, impact on key signaling pathways, and detailed experimental protocols. By utilizing this information, researchers can effectively employ this compound to dissect the complex involvement of oxidative stress in their specific areas of investigation and to explore the potential of catalytic antioxidants as therapeutic agents.
References
- 1. apexbt.com [apexbt.com]
- 2. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUK 134, SOD/catalase mimetic (CAS 81065-76-1) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of NRF2 nuclear translocation by immunofluorescence [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vitro Antioxidant Capacity of EUK-118: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-118 is a synthetic salen-manganese complex renowned for its potent antioxidant properties. It functions as a mimetic of two key endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. This dual activity allows this compound to catalytically neutralize two major reactive oxygen species (ROS), the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), making it a subject of significant interest in the development of therapeutics for oxidative stress-related pathologies. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, detailing its enzymatic mimetic activities and radical scavenging capabilities. The information is presented to aid researchers and drug development professionals in understanding and evaluating the antioxidant potential of this compound.
Core Antioxidant Activities of this compound
This compound's primary antioxidant mechanism lies in its ability to mimic the catalytic activity of superoxide dismutase and catalase. This dual functionality is crucial for the efficient detoxification of ROS.
Superoxide Dismutase (SOD) Mimetic Activity
This compound effectively catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. While specific quantitative data for the SOD mimetic activity of this compound is not extensively reported in publicly available literature, its activity is a cornerstone of its antioxidant function. The general reaction is as follows:
2O₂⁻ + 2H⁺ → H₂O₂ + O₂
Catalase Mimetic Activity
Following the dismutation of superoxide, this compound then mimics catalase activity by catalyzing the decomposition of hydrogen peroxide into water and oxygen. This two-step process ensures the complete neutralization of the initial superoxide radical without the accumulation of the potentially harmful intermediate, hydrogen peroxide. For the related salen-manganese complex, EUK-8, the catalase-like activity has a reported second-order rate constant (kcat) of 13.5 M⁻¹ s⁻¹.[1][2]
2H₂O₂ → 2H₂O + O₂
Radical Scavenging Capacity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
In this assay, the ABTS radical cation is generated, and the antioxidant's ability to reduce it back to its neutral form is measured by the decrease in absorbance at a specific wavelength.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table includes data for the closely related compound EUK-8 as a reference for its catalase mimetic activity.
| Assay | Compound | Parameter | Value |
| Catalase Mimetic Activity | EUK-8 | kcat (H₂O₂) | 13.5 M⁻¹ s⁻¹[1][2] |
| SOD Mimetic Activity | This compound | - | Data not available |
| DPPH Radical Scavenging | This compound | IC50 | Data not available |
| ABTS Radical Scavenging | This compound | IC50 | Data not available |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Superoxide Dismutase (SOD) Mimetic Activity Assay (Indirect Method)
This method is based on the inhibition of the reduction of a detector molecule by superoxide radicals generated in situ.
-
Reagents:
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.8)
-
Xanthine Oxidase (to generate superoxide radicals)
-
A detector molecule (e.g., Nitroblue Tetrazolium - NBT, or Cytochrome c)
-
This compound solution at various concentrations
-
-
Procedure:
-
In a microplate, combine the phosphate buffer, xanthine, and the detector molecule.
-
Add different concentrations of this compound to the respective wells.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at a controlled temperature (e.g., 25°C).
-
Measure the absorbance at the appropriate wavelength for the detector molecule (e.g., 560 nm for formazan (B1609692) produced from NBT).
-
The percentage inhibition of the detector molecule's reduction is calculated to determine the SOD-like activity.
-
Catalase Mimetic Activity Assay
This assay directly measures the decomposition of hydrogen peroxide.
-
Reagents:
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution of known concentration
-
This compound solution at various concentrations
-
-
Procedure:
-
Add the phosphate buffer and this compound solution to a UV-transparent cuvette.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately monitor the decrease in absorbance at 240 nm, which corresponds to the degradation of H₂O₂.
-
The rate of decomposition can be calculated using the Beer-Lambert law and the molar extinction coefficient of H₂O₂ at 240 nm.
-
DPPH Radical Scavenging Assay
-
Reagents:
-
Methanol or ethanol (B145695)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound solution at various concentrations
-
-
Procedure:
-
Add a specific volume of the DPPH solution to a microplate well or cuvette.
-
Add different concentrations of the this compound solution.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to a control (DPPH solution without the antioxidant).
-
ABTS Radical Scavenging Assay
-
Reagents:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate buffered saline (PBS) or ethanol
-
This compound solution at various concentrations
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of ~0.7 at 734 nm.
-
Add a small volume of the this compound solution at different concentrations to a fixed volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging is calculated by comparing the absorbance of the sample to a control.
-
Signaling Pathway Modulation
The antioxidant activity of this compound has implications for cellular signaling pathways that are sensitive to redox state. While direct and detailed in vitro studies on this compound's modulation of these pathways are limited, its ability to reduce ROS levels suggests a likely influence on key signaling cascades such as NF-κB, MAPK, and Nrf2.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and is activated by oxidative stress. By reducing ROS, this compound is expected to inhibit the activation of this pathway.
References
EUK-118: A Technical Guide to a Salen-Manganese Complex with Modest Antioxidant Activity
CAS Number: 186299-34-3
Alternate Name: (acetato-κO)-manganese
Introduction
EUK-118 is a synthetic, low-molecular-weight salen-manganese complex belonging to a class of compounds designed to mimic the enzymatic activities of superoxide (B77818) dismutase (SOD) and catalase.[1][2] Developed as a structural analog of more potent antioxidant catalysts like EUK-8 and EUK-134, this compound serves as an important tool for structure-activity relationship (SAR) studies aimed at understanding the chemical features that govern the catalytic scavenging of reactive oxygen species (ROS).[2] While it possesses both SOD and catalase-like activities, its efficacy, particularly in hydrogen peroxide decomposition, is significantly attenuated compared to its analogs.[2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, mechanism of action, and relevant experimental data for researchers in drug development and oxidative stress biology.
Chemical and Physical Properties
This compound is an organometallic compound characterized by a central manganese atom coordinated by a salen-type ligand. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 186299-34-3 | [1] |
| Molecular Formula | C₂₂H₂₅MnN₂O₈ | [1] |
| Molecular Weight | 500.4 g/mol | [1] |
| Appearance | Not specified in provided literature; typically, salen-manganese complexes are colored solids. | |
| Solubility | DMSO: 20 mg/ml; Ethanol: 1 mg/ml; PBS (pH 7.2): 0.2 mg/ml | [2] |
| SMILES | CC([O-]--INVALID-LINK--([O-]C2=CC(OC)=C3)([O-]C4=CC(OC)=C5)--INVALID-LINK--=CC4=C5OC)=O | [2] |
| InChI Key | HBERMORFIFQRRW-AIMLMLFYSA-K | [2] |
Synthesis
The synthesis of this compound, like other salen-manganese complexes, follows a two-step procedure: preparation of the salen ligand followed by metallation with a manganese salt.[3]
Representative Synthesis Protocol
-
Schiff Base Condensation (Ligand Synthesis): The salen ligand is prepared by the condensation of a substituted salicylaldehyde (B1680747) with a diamine. For this compound, this involves reacting two equivalents of 3,5-dimethoxysalicylaldehyde with one equivalent of ethylenediamine (B42938) in an alcoholic solvent, such as ethanol. The mixture is typically refluxed to drive the reaction to completion, yielding the N,N'-bis(3,5-dimethoxysalicylidene)ethylenediamine ligand.
-
Metallation: The synthesized ligand is then dissolved in a suitable solvent, and a manganese(II) salt, such as manganese(II) acetate, is added. The mixture is heated, often in the presence of air or another mild oxidant, to facilitate the complexation and oxidation of the manganese to the more stable Mn(III) state. The final product, this compound, can then be isolated and purified by crystallization or chromatography.
Mechanism of Action: Dual Enzymatic Mimicry
This compound is designed to function as a mimetic of two key antioxidant enzymes: superoxide dismutase (SOD) and catalase. This dual activity allows it to catalytically neutralize two major reactive oxygen species, the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).
Superoxide Dismutase (SOD) Mimetic Activity
The Mn(III) center of this compound can be reduced to Mn(II) by a superoxide anion, which is itself oxidized to molecular oxygen. The resulting Mn(II) complex can then be re-oxidized to Mn(III) by a second superoxide anion, which is reduced in the process. This catalytic cycle effectively dismutates superoxide into less harmful products.
Catalase Mimetic Activity
In its catalase-like function, the Mn(III) complex reacts with hydrogen peroxide to decompose it into water and molecular oxygen. This activity is crucial as the SOD-mediated dismutation of superoxide produces hydrogen peroxide, which can be deleterious if allowed to accumulate.
Quantitative Antioxidant Activity
Comparative studies have shown that while this compound possesses SOD mimetic activity comparable to other salen-manganese complexes, its ability to scavenge hydrogen peroxide is markedly lower.[3] This is attributed to the presence of methoxy (B1213986) groups at the 4- and 6-positions of the salen ring, which significantly weaken its catalase and peroxidase activities.[3]
| Assay Type | Compound | Activity Metric | Result | Reference |
| SOD Mimetic | This compound | IC₅₀ (Cytochrome c reduction assay) | ~2 µM (comparable to other EUK analogs) | [2][3] |
| Catalase Mimetic | This compound | H₂O₂ Scavenging Rate (O₂ production) | 35 µM O₂/min (from 10 mM H₂O₂) - Significantly lower than EUK-8 | [2][3] |
| Peroxidase Mimetic | This compound | Peroxidase Activity (vs. tert-butylhydroperoxide) | <2% of the activity of EUK-8 | [3] |
| Cytoprotection | This compound | Protection of fibroblasts from H₂O₂-induced death | Complete lack of cytoprotection | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and related compounds.
Superoxide Dismutase (SOD) Mimetic Activity Assay
This assay measures the ability of a compound to inhibit the reduction of a detector molecule by superoxide anions.
-
Principle: Superoxide anions are generated by a xanthine (B1682287)/xanthine oxidase system. These anions reduce cytochrome c, which can be monitored spectrophotometrically by an increase in absorbance at 550 nm. An SOD mimetic will compete with cytochrome c for the superoxide anions, thus inhibiting the rate of cytochrome c reduction.
-
Reagents:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8) with 0.1 mM EDTA.
-
Cytochrome c solution.
-
Xanthine solution.
-
Xanthine oxidase solution.
-
This compound stock solution (in an appropriate solvent like DMSO).
-
-
Procedure:
-
In a cuvette, combine the phosphate buffer, cytochrome c, and xanthine.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the increase in absorbance at 550 nm over time.
-
The rate of cytochrome c reduction is calculated from the linear portion of the curve.
-
The concentration of this compound that causes 50% inhibition of the reaction rate (IC₅₀) is determined.
-
Catalase Mimetic Activity Assay
This assay directly measures the decomposition of hydrogen peroxide into molecular oxygen.
-
Principle: The catalytic decomposition of H₂O₂ by this compound produces O₂ gas. The rate of O₂ production can be measured using an oxygen-sensitive electrode.
-
Reagents:
-
Buffer solution (e.g., 50 mM Tris, pH 7.8).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM).
-
This compound stock solution.
-
-
Procedure:
-
Equilibrate the buffer in a sealed reaction vessel equipped with a Clark-type oxygen electrode at a constant temperature (e.g., 25°C).
-
Add the this compound solution to the vessel.
-
Initiate the reaction by injecting the H₂O₂ solution.
-
Record the increase in dissolved oxygen concentration over time.
-
The initial rate of oxygen evolution is calculated and expressed, for example, as µM O₂ per minute.
-
Cell-Based Cytoprotection Assay
This assay evaluates the ability of this compound to protect cells from oxidative stress-induced death.
-
Principle: Cells are exposed to a lethal concentration of an oxidizing agent, such as H₂O₂. The ability of a pre-incubated compound to preserve cell viability is then quantified.
-
Reagents and Materials:
-
Human dermal fibroblast cell line.
-
Appropriate cell culture medium and supplements.
-
Hydrogen peroxide (H₂O₂).
-
This compound stock solution.
-
Cell viability reagent (e.g., XTT or MTT).
-
-
Procedure:
-
Seed fibroblasts in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Introduce a lethal dose of H₂O₂ to the culture medium.
-
Incubate for a duration sufficient to induce cell death in unprotected control wells (e.g., 4-6 hours).
-
Remove the treatment medium and add the cell viability reagent according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to untreated controls.
-
Potential Impact on Signaling Pathways
While direct studies on this compound's effect on specific signaling pathways are lacking, the primary mechanism of action of SOD/catalase mimetics provides a basis for predicting their downstream effects. By reducing the cellular burden of ROS, these compounds can prevent the aberrant activation of redox-sensitive signaling cascades.
Reactive oxygen species are known to activate stress-related pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., JNK, p38) and transcription factors like NF-κB and AP-1.[1] Activation of these pathways can lead to inflammation, apoptosis, and other detrimental cellular responses. A potent SOD/catalase mimetic would be expected to attenuate the activation of these pathways by preventing the initial ROS trigger. However, given this compound's low catalase activity and lack of observed cytoprotection, its impact on these signaling pathways is likely minimal under conditions of significant hydrogen peroxide stress.[3]
In Vivo Studies
Conclusion
This compound is a valuable chemical probe within the family of salen-manganese complexes. Its primary utility lies in SAR studies, where its diminished catalase and cytoprotective activities, in contrast to its more potent analogs, help to elucidate the structural requirements for effective hydrogen peroxide scavenging.[3] While it demonstrates the chemical principles of SOD and catalase mimicry, its low potency makes it unsuitable as a therapeutic candidate for conditions driven by oxidative stress. For researchers and drug developers, this compound serves as a critical negative control and a benchmark for designing more efficacious synthetic antioxidant catalysts.
References
- 1. Salen-manganese complexes as catalytic scavengers of hydrogen peroxide and cytoprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. bumc.bu.edu [bumc.bu.edu]
- 4. Frontiers | Anesthesia-Induced Developmental Neurodegeneration: The Role of Neuronal Organelles [frontiersin.org]
EUK-118: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-118 is a synthetic, manganese-containing salen complex that belongs to a class of compounds known as synthetic superoxide (B77818) dismutase (SOD) and catalase mimetics.[1] These molecules are designed to catalytically scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathophysiology of numerous diseases. This compound is a structural analog of more extensively studied compounds like EUK-8 and EUK-134.[1][2] However, it exhibits significantly reduced catalytic activity compared to these analogs.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is a coordination complex with a central manganese atom. Its systematic IUPAC name is (acetato-κO)-manganese.[1][3] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H25MnN2O8 | [2][3] |
| Molecular Weight | 500.4 g/mol | [2][3] |
| CAS Number | 186299-34-3 | [2][3] |
| Appearance | A crystalline solid | [1] |
| Purity | ≥95% | [2] |
| Solubility | DMSO: 20 mg/mlEthanol: 1 mg/mlPBS (pH 7.2): 0.2 mg/ml | [1][3] |
| SMILES String | CC([O-]--INVALID-LINK--([O-]C2=CC(OC)=C3)([O-]C4=CC(OC)=C5)--INVALID-LINK--=CC4=C5OC)=O | [1][3] |
| InChI Key | HBERMORFIFQRRW-AIMLMLFYSA-K | [1][3] |
Pharmacological Properties and Mechanism of Action
This compound is designed to function as a mimetic of two key endogenous antioxidant enzymes: superoxide dismutase (SOD) and catalase. The proposed mechanism of action involves the catalytic conversion of superoxide radicals and hydrogen peroxide into less harmful species.
Superoxide Dismutase (SOD) Mimetic Activity
The SOD mimetic activity of this compound involves the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2).
Catalase Mimetic Activity
Following the dismutation of superoxide, the generated hydrogen peroxide can be further detoxified by the catalase mimetic activity of this compound, which catalyzes its decomposition into water (H2O) and molecular oxygen (O2).
The following diagram illustrates the intended catalytic cycle of this compound in mitigating oxidative stress.
Caption: Catalytic cycle of this compound as a SOD and catalase mimetic.
Comparative Pharmacological Activity
While this compound possesses both SOD and catalase mimetic activities, these are significantly lower than its well-studied analogs, EUK-8 and EUK-134. This reduced activity has implications for its potential therapeutic efficacy.
| Parameter | This compound | EUK-8 | Reference |
| SOD Mimetic Activity (IC50) | 2 µM | 0.7 µM | [1][3] |
| Catalase Activity | 35 µM O2 formed/minute from 10 mM H2O2 | > 4 times higher than this compound | [1][3] |
| Cytoprotection | Did not protect human dermal fibroblasts against H2O2-induced cell death | - | [1][3] |
Experimental Protocols
Detailed methodologies for assessing the key pharmacological activities of this compound are provided below.
Superoxide Dismutase (SOD) Mimetic Activity Assay
The SOD mimetic activity can be determined using an indirect assay that measures the inhibition of the reduction of a detector molecule by superoxide radicals.
Principle: A system that generates a constant flux of superoxide radicals is used (e.g., xanthine (B1682287)/xanthine oxidase). In the absence of an SOD mimetic, the superoxide radicals reduce a detector molecule (e.g., cytochrome c or a tetrazolium salt like WST-1), leading to a measurable colorimetric change. The presence of an SOD mimetic will compete for the superoxide radicals, thus inhibiting the color change. The degree of inhibition is proportional to the SOD mimetic activity.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of xanthine, xanthine oxidase, and the detector molecule (e.g., WST-1) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
-
Assay Procedure (96-well plate format):
-
Add the buffer, xanthine, and detector molecule to each well.
-
Add varying concentrations of this compound to the test wells. Include a control well with no this compound.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).
-
Measure the absorbance at the appropriate wavelength for the chosen detector molecule (e.g., 450 nm for WST-1).
-
-
Data Analysis:
-
Calculate the percentage inhibition of the detector molecule reduction for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for SOD mimetic activity assay.
Catalase Mimetic Activity Assay
The catalase mimetic activity of this compound can be assessed by directly measuring the decomposition of hydrogen peroxide.
Principle: The rate of decrease in the concentration of hydrogen peroxide in the presence of this compound is monitored. This can be achieved by measuring the decrease in absorbance of hydrogen peroxide at 240 nm.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a solution of hydrogen peroxide (e.g., 10 mM) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
-
Assay Procedure (Spectrophotometer):
-
Equilibrate the hydrogen peroxide solution in a quartz cuvette to 25°C.
-
Add a known concentration of this compound to the cuvette to initiate the reaction.
-
Immediately begin monitoring the decrease in absorbance at 240 nm over time.
-
-
Data Analysis:
-
Calculate the rate of hydrogen peroxide decomposition using the Beer-Lambert law. The molar extinction coefficient of H2O2 at 240 nm is 43.6 M-1cm-1.
-
The catalase activity is typically expressed as µmoles of H2O2 decomposed per minute.
-
Caption: Workflow for catalase mimetic activity assay.
Cytoprotection Assay
To evaluate the ability of this compound to protect cells from oxidative stress-induced death, a cell viability assay can be performed.
Principle: Cells are pre-treated with this compound and then exposed to an oxidative insult, such as hydrogen peroxide. Cell viability is then assessed using a method like the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
Protocol Outline:
-
Cell Culture:
-
Culture human dermal fibroblasts (or another relevant cell line) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding a cytotoxic concentration of hydrogen peroxide to the media. Include control wells with no this compound and/or no hydrogen peroxide.
-
Incubate for a further period (e.g., 24 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the treatment media and add MTT solution to each well.
-
Incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine if this compound provides a statistically significant increase in cell viability in the presence of hydrogen peroxide.
-
Caption: Workflow for cytoprotection assay.
Conclusion
This compound is a synthetic SOD and catalase mimetic with a well-defined chemical structure. While it possesses the intended catalytic activities, its potency is significantly lower than that of its analogs, EUK-8 and EUK-134. Furthermore, in at least one reported study, it did not demonstrate cytoprotective effects against hydrogen peroxide-induced cell death in human dermal fibroblasts.[1] This information is critical for researchers and drug development professionals considering this compound for studies on oxidative stress. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound and other similar compounds. Further research is warranted to fully elucidate the structure-activity relationships within this class of molecules and to explore their potential in therapeutic applications where a more modest level of antioxidant activity may be sufficient or desirable.
References
Methodological & Application
EUK-118: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-118 is a synthetic small molecule that mimics the catalytic activity of two crucial endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. As a salen-manganese complex, this compound possesses potent catalytic activity in scavenging reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This dual enzymatic activity makes it a powerful tool for studying and mitigating oxidative stress in various in vitro cell culture models. These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, recommended protocols for key assays, and expected outcomes.
Mechanism of Action
This compound functions as a catalytic scavenger of ROS. Its proposed mechanism involves a cyclic oxidation-reduction process centered on the manganese ion.
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.
-
Catalase Mimetic Activity: Subsequently, it catalyzes the decomposition of hydrogen peroxide into water and molecular oxygen.[1][2][3]
This continuous catalytic cycle allows a single molecule of this compound to neutralize a large number of ROS molecules, making it significantly more potent than non-catalytic antioxidants.
Applications in Cell Culture
Due to its potent antioxidant properties, this compound is a valuable tool for a wide range of cell culture applications, including:
-
Neuroprotection Studies: Investigating the protective effects against oxidative stress-induced neuronal cell death in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4]
-
Anti-inflammatory Assays: Evaluating its ability to mitigate inflammatory responses by reducing ROS-mediated activation of pro-inflammatory signaling pathways.
-
Ischemia-Reperfusion Injury Models: Simulating the effects of ischemia-reperfusion in vitro and assessing the cytoprotective effects of this compound.[1]
-
Drug-Induced Toxicity Studies: Determining if co-administration of this compound can ameliorate the cytotoxic effects of drugs that induce oxidative stress.
-
Aging Research: Studying the role of oxidative stress in cellular senescence and the potential of this compound to extend cellular lifespan.
Data Presentation
Table 1: Recommended Working Concentrations of this compound for in Vitro Studies
| Application | Cell Type | Recommended Concentration Range | Incubation Time | Reference |
| Neuroprotection | Primary Cortical Neurons | 10 - 100 µM | 24 - 48 hours | [5] |
| Anti-inflammation | Macrophages (e.g., RAW264.7) | 5 - 50 µM | 1 - 24 hours | [6] |
| Cytotoxicity Mitigation | Various (e.g., HeLa, HepG2) | 1 - 25 µM | Co-treatment with toxin | [7][8] |
| General Antioxidant Effect | Human Fibroblasts | 1 - 10 µM | 24 - 72 hours | [9] |
Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.
Table 2: Summary of Expected Quantitative Outcomes
| Assay | Parameter Measured | Expected Effect of this compound |
| Cell Viability (MTT/Resazurin) | Mitochondrial dehydrogenase activity | Increased viability in the presence of an oxidative insult |
| ROS Measurement (DCFH-DA) | Intracellular ROS levels | Decreased fluorescence intensity |
| Western Blot | Protein expression/phosphorylation | Modulation of stress-activated signaling pathways (e.g., p38, JNK) |
| ELISA | Cytokine secretion (e.g., TNF-α, IL-6) | Reduced secretion of pro-inflammatory cytokines |
| Caspase Activity Assay | Caspase-3/7 activation | Decreased caspase activity, indicating reduced apoptosis |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically a crystalline solid. Reconstitute the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. When in use, a working solution can be kept at 4°C for a short period.
-
Working Solution: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol 2: General Cell Treatment with this compound
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Pre-treatment (Optional): For experiments investigating the protective effects of this compound, it is common to pre-incubate the cells with the compound for a period of 1 to 24 hours before introducing the oxidative stressor.
-
Co-treatment: In other experimental designs, this compound and the stress-inducing agent can be added to the cells simultaneously.
-
Incubation: Incubate the cells for the desired period as determined by preliminary experiments.
-
Harvesting and Analysis: After incubation, harvest the cells or cell culture supernatant for downstream analysis (e.g., viability assay, protein extraction, cytokine measurement).
Protocol 3: Assessment of Cytotoxicity using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the experimental compounds (e.g., oxidative stressor with and without this compound) and appropriate controls (vehicle control, untreated control).
-
Incubation: Incubate for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with this compound and/or an oxidative stressor as described in Protocol 2.
-
Loading with DCFH-DA: Following treatment, remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Incubation with Dye: Add DCFH-DA (2',7'-dichlorofluorescin diacetate) solution (typically 5-10 µM in serum-free medium or PBS) to each well and incubate for 30-60 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Washing: Remove the DCFH-DA solution and wash the cells again with PBS to remove any extracellular dye.
-
Fluorescence Measurement: Add PBS or a phenol (B47542) red-free medium to the wells and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a catalytic scavenger of reactive oxygen species.
Caption: General experimental workflow for assessing the effects of this compound in cell culture.
Caption: Simplified signaling pathway showing the inhibitory effect of this compound on oxidative stress-induced cellular responses.
References
- 1. EUK-134, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the synthetic superoxide dismutase/catalase mimetic EUK-134 to compensate for seasonal antioxidant deficiency by reducing pre-existing lipid peroxides at the human skin surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial PKA is neuroprotective in a cell culture model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective potential of erucic acid via inhibition of N2a cell lines and rotenone induced Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Resazurin Assay Kit - Cell Cytotoxicity (Fluorometric) (ab112119) | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing EUK-118 in Animal Models of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is implicated in the pathogenesis of a wide array of diseases. These include neurodegenerative disorders, cardiovascular diseases, and acute kidney injury. Consequently, therapeutic strategies aimed at mitigating oxidative damage are of significant interest. EUK-118 is a synthetic small molecule mimetic of two critical antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. Its dual function allows for the catalytic conversion of superoxide radicals to hydrogen peroxide, which is then further broken down into water and oxygen. This action prevents the formation of highly damaging hydroxyl radicals and reduces overall oxidative burden. This document provides detailed application notes and protocols for the use of this compound and its analogue, EUK-134, in various preclinical animal models of oxidative stress.
Mechanism of Action: this compound as a SOD/Catalase Mimetic
This compound is a salen-manganese complex that exhibits potent catalytic antioxidant activity. Its mechanism involves a cyclical process where the manganese center alternates between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to dismutate superoxide (O₂⁻) and decompose hydrogen peroxide (H₂O₂). This dual enzymatic activity is crucial for preventing the formation of peroxynitrite from the reaction of superoxide with nitric oxide and the generation of hydroxyl radicals via the Fenton reaction.[1]
Caption: Mechanism of this compound as a SOD/Catalase Mimetic.
Data Presentation: this compound/EUK-134 Administration in Animal Models
The following table summarizes the administration protocols for this compound and its analogue EUK-134 across various animal models of oxidative stress.
| Disease Model | Animal Species | Compound | Dosage | Route of Administration | Treatment Schedule | Reference |
| Neurodegeneration (Kainate-Induced Seizures) | Rat | EUK-134 | Not Specified | Not Specified | Pretreatment | [2] |
| Neurodegeneration (Neonatal Hypoxia-Ischemia) | Piglet | EUK-134 | Not Specified | Systemic | 30 minutes post-resuscitation | [2] |
| Kidney Ischemia-Reperfusion | Rat | EUK-134 | 0.2 mg/kg | Intravenous (IV) | Single injection just before unclamping | [3] |
| Retinal Degeneration (Sodium Iodate-Induced) | Mouse (Balb/c) | EUK-134 | Not Specified | Not Specified | Not Specified | [4] |
| Myocardial Infarction (Old MI) | Rat (Fischer 344) | Not this compound, but a relevant model | N/A | Intravenous (IV) | 30 days post-MI | [5] |
| Atherosclerosis | Mouse (LDLR-/-) | Not this compound, but a relevant model | N/A | Oral gavage | Daily for 4 weeks | [6] |
Experimental Protocols
This section provides detailed protocols for the administration of this compound and for the subsequent analysis of oxidative stress markers in tissue samples.
Protocol 1: Administration of this compound/EUK-134
A. Intravenous (IV) Injection (Mouse/Rat)
-
Materials:
-
This compound/EUK-134 solution (sterile)
-
Sterile saline or appropriate vehicle
-
Sterile syringes (1 mL) and needles (27-30 gauge for mice, 25-27 gauge for rats)
-
Animal restrainer
-
Heating lamp or pad
-
70% ethanol (B145695) and gauze
-
-
Procedure:
-
Prepare the dosing solution of this compound/EUK-134 in a sterile vehicle to the desired concentration.
-
Warm the animal's tail using a heating lamp or pad for 5-10 minutes to induce vasodilation of the lateral tail veins.[7][8]
-
Place the animal in a restrainer.
-
Swab the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.[8]
-
Slowly inject the solution. Successful injection is indicated by the absence of resistance and no bleb formation.[7]
-
Withdraw the needle and apply gentle pressure to the injection site with gauze.
-
Return the animal to its cage and monitor for any adverse reactions.
-
B. Intraperitoneal (IP) Injection (Rat)
-
Materials:
-
This compound/EUK-134 solution (sterile)
-
Sterile saline or appropriate vehicle
-
Sterile syringes (3-5 mL) and needles (23-25 gauge)
-
70% ethanol and gauze
-
-
Procedure:
-
Prepare the dosing solution of this compound/EUK-134 in a sterile vehicle.
-
Securely restrain the rat, typically with its head tilted slightly downward.
-
Locate the lower right quadrant of the abdomen to avoid the cecum.[9]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 45-degree angle into the peritoneal cavity.[9]
-
Aspirate to ensure no blood or urine is drawn, confirming correct needle placement.[9]
-
Inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Protocol 2: Measurement of Oxidative Stress Markers
A. Tissue Homogenate Preparation
-
Euthanize the animal according to approved institutional protocols.
-
Rapidly excise the tissue of interest (e.g., brain, heart, kidney, liver).
-
Rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissue dry and weigh it.
-
Homogenize the tissue in a suitable ice-cold buffer (e.g., PBS with protease inhibitors) at a specific ratio (e.g., 1:9, tissue weight:buffer volume).
-
Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 x g for 10-15 minutes at 4°C).
-
Collect the supernatant for subsequent assays.
B. Malondialdehyde (MDA) Assay (TBA Method)
This assay measures lipid peroxidation.
-
To a microcentrifuge tube, add the tissue homogenate supernatant.
-
Add a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubate the mixture at 95-100°C for a specified time (e.g., 60 minutes).
-
Cool the tubes and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA or a suitable precursor like 1,1,3,3-tetraethoxypropane.
C. Superoxide Dismutase (SOD) Activity Assay
This assay typically uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector that reacts with superoxide (e.g., a tetrazolium salt that forms a colored formazan (B1609692) product).
-
Add the tissue supernatant to a multi-well plate.
-
Add the reaction mixture containing the superoxide-generating system and the detector dye.
-
Incubate at room temperature for a specified time (e.g., 20-30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The SOD activity is inversely proportional to the amount of colored product formed. Calculate the percent inhibition of the reaction by the sample and compare it to a standard curve of known SOD units.
D. Catalase Activity Assay
This assay measures the decomposition of hydrogen peroxide.
-
Add the tissue supernatant to a tube or well.
-
Add a known concentration of hydrogen peroxide (H₂O₂) and incubate for a specific time.
-
Stop the reaction, often by adding a reagent that reacts with the remaining H₂O₂. For example, ammonium (B1175870) molybdate (B1676688) can be used, which forms a yellowish complex with H₂O₂.[10]
-
Measure the absorbance of the colored product (e.g., at 405 nm).
-
The catalase activity is inversely proportional to the absorbance, as a higher activity will result in less remaining H₂O₂. Calculate the activity based on a standard curve or by the rate of H₂O₂ decomposition.
E. Glutathione (B108866) (GSH/GSSG) Ratio Assay
This assay determines the ratio of reduced (GSH) to oxidized (GSSG) glutathione, a key indicator of cellular redox state.
-
For total glutathione (GSH + GSSG), add the tissue supernatant to a reaction mixture containing DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), and glutathione reductase.
-
For GSSG measurement, first, treat the sample with a scavenger of GSH (e.g., 2-vinylpyridine) to remove the reduced form. Then, proceed as for total glutathione.
-
The reaction of GSH with DTNB produces a yellow-colored product (TNB), which is measured at 412 nm. In the presence of glutathione reductase and NADPH, GSSG is reduced back to GSH, which then reacts with DTNB, amplifying the signal.
-
The rate of color change is proportional to the glutathione concentration. Calculate the concentrations of total glutathione and GSSG from a standard curve.
-
Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Calculate the GSH/GSSG ratio.
Signaling Pathways Modulated by this compound
Beyond its direct ROS-scavenging activity, this compound has been shown to modulate downstream signaling pathways involved in cellular stress responses, inflammation, and apoptosis.
Caption: Downstream signaling pathways affected by this compound.
Studies have shown that EUK-134 can inhibit the activation of mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK.[4][11] This, in turn, can reduce the activation of the transcription factor p53, a key regulator of apoptosis.[4][11] Furthermore, by reducing the overall oxidative stress, this compound can attenuate the activation of NF-κB, a central mediator of inflammatory responses.[12] The neuroprotective effects of NF-κB signaling can also be promoted by reducing the pro-inflammatory signaling that can lead to neuronal damage.[12]
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in an animal model of oxidative stress is outlined below.
Caption: General workflow for this compound studies in animal models.
Conclusion
This compound represents a promising therapeutic agent for diseases with an underlying oxidative stress component. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute preclinical studies to evaluate the efficacy of this compound in various animal models. Careful consideration of the animal model, administration route, dosage, and appropriate endpoint analyses are critical for obtaining robust and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB in Innate Neuroprotection and Age-Related Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Application of EUK-134 in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of intravenous cell therapy in rats with old myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green tea extract reverses endothelial dysfunction and reduces atherosclerosis progression in homozygous knockout low-density lipoprotein receptor mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ltk.uzh.ch [ltk.uzh.ch]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. researchgate.net [researchgate.net]
- 11. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
EUK-134: In Vivo Dosing and Administration Guidelines
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
EUK-134 is a synthetic salen-manganese complex renowned for its potent superoxide (B77818) dismutase (SOD) and catalase mimetic activities. This dual enzymatic function allows it to catalytically scavenge reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, making it a powerful tool for mitigating oxidative stress in various in vivo models. Its low molecular weight enhances its stability and bioavailability compared to natural antioxidant enzymes.[1] EUK-134 has demonstrated significant protective effects in preclinical models of neurodegenerative diseases, ischemia-reperfusion injury, and inflammation.[1][2][3] These notes provide a comprehensive overview of its in vivo dosage and administration to guide researchers in designing their experimental protocols.
Mechanism of Action
EUK-134 functions as a catalytic antioxidant. It mimics the activity of two key endogenous antioxidant enzymes:
-
Superoxide Dismutase (SOD): It converts superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase: It then decomposes hydrogen peroxide (H₂O₂) into water (H₂O) and molecular oxygen (O₂).
By neutralizing these harmful ROS, EUK-134 protects cells and tissues from oxidative damage. This mechanism is crucial in preventing the activation of downstream signaling pathways associated with inflammation and apoptosis, such as the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[4][5] Pre-treatment with EUK-134 has been shown to inhibit the activation of these MAPK pathways, consequently reducing the accumulation of p53, a protein involved in cell cycle arrest and apoptosis.[4][5][6]
Quantitative Data Summary
The following table summarizes the in vivo dosage and administration of EUK-134 across various studies and animal models.
| Animal Model | Condition | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Rat | Kainate-induced seizures | 10 mg/kg | Subcutaneous (s.c.) | Two doses: 24 and 0.5 hours before kainic acid administration | Attenuated neuronal damage and oxidative stress | [2] |
| Rat | Ischemia-reperfusion kidney injury | 0.2 mg/kg | Intravenous (i.v.) | Single injection just before unclamping | Improved renal function recovery | [1] |
| Rat | D-galactose-induced aging | 5 mg/kg | Intraperitoneal (i.p.) | Once daily for 42 days | Reversed spatial memory deficits and reduced oxidative stress markers | [7] |
| Pig | LPS-induced endotoxemia | 0.5 mg/kg followed by 1.0 mg/kg | Intravenous (i.v.) | Initial bolus followed by a second bolus one hour later | Preserved renal blood flow | [8] |
| Mouse | NaIO₃-induced retinal degeneration | Not specified in abstract | In vivo administration | Not specified in abstract | Antagonized retinal deformation and thinning of nuclear layers | [6] |
Experimental Protocols
1. Neuroprotection in a Kainate-Induced Seizure Model (Rat)
-
Objective: To assess the neuroprotective effects of EUK-134 against excitotoxic neuronal injury.
-
Animal Model: Male adult Sprague-Dawley rats (200-250 g).
-
Reagents:
-
EUK-134
-
Kainic Acid (KA)
-
0.9% NaCl (Saline)
-
-
Procedure:
-
Acclimatize rats to standard laboratory conditions with free access to food and water.
-
Divide animals into four groups: Control (Saline), KA only, KA + EUK-134, and EUK-134 only.
-
For the KA + EUK-134 group, administer EUK-134 (10 mg/kg) via subcutaneous injection at 24 hours and 0.5 hours prior to KA administration.
-
Induce seizures by administering a single subcutaneous injection of kainic acid (10 mg/kg).
-
Monitor animals for seizure activity for at least 4 hours.
-
Euthanize animals at desired time points (e.g., 8 hours, 16 hours, 5 days) for tissue collection and analysis (e.g., histology, immunohistochemistry for markers of oxidative stress and neuronal damage).[2]
-
2. Reno-protection in an Ischemia-Reperfusion Injury Model (Rat)
-
Objective: To evaluate the efficacy of EUK-134 in protecting kidneys from ischemia-reperfusion injury.
-
Animal Model: Uninephrectomized rats.
-
Reagents:
-
EUK-134
-
Anesthetic agent
-
-
Procedure:
-
Perform a uninephrectomy on the rats.
-
Induce renal ischemia by clamping the left renal artery for a specified duration (e.g., 30, 45, 60, or 75 minutes).
-
Just prior to releasing the clamp (reperfusion), administer a single intravenous injection of EUK-134 (0.2 mg/kg).
-
Monitor renal function over a period of one week post-surgery.
-
Assess glomerular filtration rate at various time points to determine the extent of renal function recovery.[1]
-
Visualizations
Below are diagrams illustrating key concepts related to EUK-134's mechanism and application.
Disclaimer: The information provided in these application notes is intended for research purposes only. The dosages and protocols are derived from published preclinical studies and may require optimization for specific experimental conditions and animal models. Researchers should adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. EUK-134, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Application of EUK-134 in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preservation of Renal Blood Flow by the Antioxidant EUK-134 in LPS-Treated Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Detecting the Activity of EUK-118 in Biological Samples: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-118 is a synthetic small molecule that functions as a mimetic of two critical antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. By catalytically scavenging reactive oxygen species (ROS), this compound offers significant therapeutic potential in a range of oxidative stress-related pathologies. This application note provides detailed protocols for detecting and quantifying the biological activity of this compound in various biological samples. The primary methods focus on measuring its SOD- and catalase-like activities, which are direct indicators of its function.
Principle of this compound Activity
This compound is a salen-manganese complex that possesses dual enzymatic activities. It first catalyzes the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen (O₂), mimicking the action of SOD. Subsequently, it catalyzes the decomposition of hydrogen peroxide into water (H₂O) and oxygen, mimicking the activity of catalase. This dual action makes this compound a potent catalytic antioxidant, capable of neutralizing two major ROS species in a cyclical manner.
I. Measurement of Superoxide Dismutase (SOD)-like Activity
The SOD-like activity of this compound can be determined by its ability to inhibit the reduction of a detector molecule by superoxide radicals. A common method utilizes a water-soluble tetrazolium salt (WST-1) that produces a water-soluble formazan (B1609692) dye upon reduction by superoxide anions generated by the xanthine/xanthine oxidase system. The presence of SOD or an SOD mimetic like this compound will reduce the concentration of superoxide, thereby decreasing the rate of formazan formation.[1]
Experimental Protocol: WST-1 Assay for SOD-like Activity
This protocol is adapted for a 96-well plate format for high-throughput analysis.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate, plasma)[1][2]
-
This compound standard solutions of known concentrations
-
WST-1 solution
-
Xanthine solution
-
Xanthine Oxidase solution
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)[1]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm[1]
Procedure:
-
Sample Preparation:
-
Cell Lysates: Wash cells with ice-cold PBS, then lyse in an appropriate lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100 and protease inhibitors). Centrifuge to remove debris and collect the supernatant.[1]
-
Tissue Homogenates: Perfuse tissue with PBS to remove blood. Homogenize in ice-cold lysis buffer. Centrifuge and collect the supernatant.[1]
-
Plasma: Collect blood with an anticoagulant (e.g., EDTA or citrate). Centrifuge to separate plasma.[1]
-
Determine the protein concentration of all samples to normalize activity.
-
-
Assay Setup (in a 96-well plate):
-
Blank 1 (for background absorbance): 20 µL Assay Buffer, 20 µL sample/EUK-118 standard, 200 µL WST-1 Working Solution.
-
Blank 2 (for sample color): 20 µL Assay Buffer, 20 µL sample/EUK-118 standard, 200 µL Dilution Buffer.
-
Sample/Standard Wells: 20 µL sample or this compound standard, 200 µL WST-1 Working Solution.
-
Prepare a standard curve using serial dilutions of a known SOD standard.
-
-
Reaction Initiation:
-
Add 20 µL of Xanthine Oxidase Working Solution to all wells except Blank 2.
-
Mix gently by tapping the plate.
-
-
Incubation and Measurement:
-
Calculation of SOD-like Activity:
-
Calculate the percentage of inhibition for each sample and standard using the following formula: % Inhibition = [ (A_blank1 - A_sample) / (A_blank1 - A_blank2) ] * 100
-
Determine the SOD-like activity of the samples by comparing their percentage inhibition to the SOD standard curve.
-
Quantitative Data Summary: SOD-like Activity
| Sample Type | Typical Protein Concentration | Expected % Inhibition (with this compound) |
| Cell Lysate | 1-5 mg/mL | Dose-dependent |
| Tissue Homogenate | 5-10 mg/mL | Dose-dependent |
| Plasma | 3-10 fold dilution | Dose-dependent |
II. Measurement of Catalase-like Activity
The catalase-like activity of this compound is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂). A common method involves the reaction of residual H₂O₂ with a reagent to produce a colored product, which can be measured spectrophotometrically.[3][4][5]
Experimental Protocol: Spectrophotometric Assay for Catalase-like Activity
This protocol is based on the formation of a stable complex with ammonium (B1175870) ferrous sulfate (B86663) and sulfosalicylic acid that absorbs at 490 nm.[3]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
This compound standard solutions
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 10 mM)
-
Working Reagent: Ferrous Ammonium Sulfate (FAS) and Sulfosalicylic Acid (SSA) solution[3]
-
Assay Buffer (e.g., Phosphate buffer, pH 7.0)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm[3]
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates as described in the SOD-like activity protocol.
-
Assay Setup (Microplate Protocol):
-
Add 20 µL of the sample or this compound standard to each well.
-
Add 100 µL of 5 mM H₂O₂ to initiate the reaction.
-
Incubate the plate at 37°C for 5 minutes.[3]
-
-
Reaction Termination and Color Development:
-
Add 130 µL of the FAS-SSA working reagent to each well to stop the enzymatic reaction and initiate color development.
-
Incubate for 5 minutes at room temperature.[3]
-
-
Measurement:
-
Measure the absorbance at 490 nm.[3] The intensity of the color is inversely proportional to the catalase-like activity.
-
-
Calculation of Catalase-like Activity:
-
A standard curve can be generated using known concentrations of catalase.
-
The activity is calculated based on the amount of H₂O₂ decomposed per unit time and is typically expressed in U/mg of protein. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[4][6]
-
Quantitative Data Summary: Catalase-like Activity
| Sample Type | Typical Protein Concentration | Expected Activity (with this compound) |
| Cell Lysate | 0.1-1 x 10⁵ cells/well | Dose-dependent |
| Tissue Homogenate | 0.1 g tissue/mL | Dose-dependent |
III. Assessment of Downstream Signaling Pathways
This compound, by reducing ROS levels, can modulate downstream signaling pathways that are sensitive to redox state, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8][9] The activation of the ERK1/2 component of this pathway can be assessed by Western blotting for the phosphorylated form of ERK1/2.
Experimental Workflow: Western Blot for Phospho-ERK1/2
The following workflow outlines the steps to assess the effect of this compound on ERK1/2 phosphorylation in cells challenged with an oxidative stressor (e.g., H₂O₂).
IV. Signaling Pathway Modulated by this compound
This compound's primary mechanism of influencing signaling pathways is through the reduction of ROS. High levels of ROS can lead to the activation of stress-related pathways like the MAPK/ERK pathway, which can contribute to cellular damage and apoptosis. By scavenging ROS, this compound can attenuate the activation of this pathway, promoting cell survival.
Conclusion
The protocols and information provided in this application note offer a comprehensive framework for researchers to effectively detect and quantify the biological activity of this compound. By measuring its intrinsic SOD- and catalase-like activities and assessing its impact on downstream signaling pathways, a thorough understanding of this compound's efficacy in biological systems can be achieved. These methods are essential for the preclinical and clinical development of this promising therapeutic agent.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tiarisbiosciences.com [tiarisbiosciences.com]
- 3. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biogot.com [biogot.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of ERK1/2 signaling in diabetes: pathogenic and therapeutic implications [frontiersin.org]
Application Notes and Protocols for EUK-118 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-118 and its closely related analog, EUK-134, are synthetic salen-manganese complexes that have garnered significant interest in neuroscience research due to their potent antioxidant properties. These low-molecular-weight compounds act as mimics of two critical endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. By catalytically scavenging both superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), this compound and EUK-134 offer a dual-action defense against oxidative stress, a key pathological mechanism implicated in a wide range of neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and excitotoxicity.[1] Their ability to cross the blood-brain barrier, although limited, and their catalytic nature make them valuable tools for investigating the role of reactive oxygen species (ROS) in neuronal damage and for exploring potential neuroprotective therapeutic strategies.[2]
This document provides detailed application notes and experimental protocols for the use of this compound (with data largely derived from its well-studied analog, EUK-134) in neuroscience research. It is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective effects of this class of compounds in both in vitro and in vivo models.
Mechanism of Action
This compound functions as a catalytic antioxidant, mimicking the enzymatic activities of superoxide dismutase and catalase. This dual functionality allows it to detoxify two major reactive oxygen species in a cyclical manner.
Figure 1: Catalytic cycle of this compound as an SOD and catalase mimetic.
Data Presentation
The neuroprotective effects of EUK-134 have been quantified in various in vitro and in vivo models of neurological damage. The following tables summarize key findings from published studies.
Table 1: In Vitro Neuroprotective Effects of EUK-134
| Cell Type | Insult | EUK-134 Concentration | Outcome | Reference |
| Primary Cortical Neurons | Staurosporine (100 nM) | 20 µM | Reduced ROS generation and attenuated apoptosis. | [3] |
| Primary Cortical Neurons | Aβ Oligomers | 20 µM | Significantly decreased mitochondrial superoxide levels. | [1] |
| Primary Cortical Neurons | H₂O₂ (100 µM) | 50-500 nM | Increased cell viability and reduced apoptosis. | [4] |
| Human Dermal Fibroblasts | Glucose/Glucose Oxidase | 80 µM | Cytoprotection equivalent to 290 units/ml of bovine liver catalase. | [5] |
| Primary Astrocyte Cultures | Copper/Ethylenediaminetetraacetic acid (CuES) | 30 µM | Restored cell viability by over 40% (overnight exposure) and ~70% (pulse exposure). | [6] |
Table 2: In Vivo Neuroprotective Effects of EUK-134
| Animal Model | Neurological Insult | EUK-134 Dosage and Administration Route | Key Findings | Reference(s) |
| Rat | Kainate-Induced Excitotoxicity | 10 mg/kg, s.c. (24 and 0.5 hours before kainate) | - Reduced neuronal damage in CA1 (from 52% to 22%), CA3 (from 37% to 7%), and piriform cortex (from 45% to 14%).- Prevented increases in protein nitration and activation of NF-κB and AP-1. | [7][8] |
| Piglet | Neonatal Hypoxia-Ischemia | 2.5 mg/kg loading dose, i.v. (30 min after resuscitation), followed by maintenance infusion. | - Increased neuronal viability in the putamen (from 12% to 41%) and caudate nucleus (from 54% to 78%).- Reduced oxidative and nitrative damage to nucleic acids and proteins. | [9][10] |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | 2.5 mg/kg, i.v. (3 hours after MCAO) | - Reduced infarct volume by approximately 90% at 21 hours post-MCAO. | [5] |
| Rat | D-Galactose-Induced Aging | 5 mg/kg, i.a. (daily for 42 days) | - Reversed spatial memory deficits.- Reduced cerebral cortex thinning and pyramidal neuron loss.- Decreased malondialdehyde levels and increased SOD and catalase activity in the brain. | [11][12][13] |
Experimental Protocols
In Vitro Neuroprotection Assay in Primary Cortical Neurons
This protocol describes the culture of primary cortical neurons, induction of oxidative stress, treatment with this compound/134, and assessment of neuroprotection.
Figure 2: Workflow for in vitro neuroprotection studies with this compound.
1. Preparation of Primary Cortical Neuron Cultures (from E15.5 Mouse Embryos) [14][15]
-
Materials:
-
Timed-pregnant mouse (E15.5)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
DNase I (1 mg/mL)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
-
Procedure:
-
Euthanize the pregnant mouse according to approved institutional animal care protocols.
-
Dissect the uterine horns and place them in ice-cold HBSS.
-
Remove the embryos and decapitate them.
-
Under a dissecting microscope, dissect the cortices from the embryonic brains in ice-cold HBSS. Remove the meninges carefully.
-
Transfer the cortices to a new tube and mince the tissue.
-
Digest the tissue with 0.25% Trypsin-EDTA and a few drops of DNase I for 15 minutes at 37°C.
-
Stop the digestion by adding an equal volume of plating medium containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in Neurobasal medium.
-
Plate the cells onto Poly-D-lysine coated plates at a suitable density (e.g., 1.5 x 10⁵ cells/cm²).
-
Incubate at 37°C in a 5% CO₂ incubator. Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
-
2. Induction of Oxidative Stress and this compound Treatment [4]
-
On DIV 7-10, remove the culture medium.
-
Add fresh medium containing the desired concentrations of this compound or vehicle control. Pre-incubate for 2-24 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 50-100 µM.[4] Alternatively, induce excitotoxicity with L-glutamate (e.g., 100 µM for 24 hours).[1]
-
Co-incubate for the desired period (e.g., 24 hours).
3. Assessment of Neuroprotection
-
Cell Viability (MTT Assay): [16][17]
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis (TUNEL Assay): [18][19]
-
Fix the cells on coverslips with 4% paraformaldehyde for 20 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Follow the manufacturer's protocol for the TUNEL assay kit to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of TUNEL-positive cells.
-
In Vivo Neuroprotection in a Rat Model of Transient Focal Cerebral Ischemia (MCAO)
This protocol outlines the induction of stroke via Middle Cerebral Artery Occlusion (MCAO) and the subsequent administration of this compound/134 to assess its neuroprotective efficacy.
1. Middle Cerebral Artery Occlusion (MCAO) Surgery [10][20][21]
-
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., Isoflurane)
-
4-0 nylon monofilament with a rounded, silicone-coated tip
-
Surgical microscope, micro-scissors, forceps
-
-
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and its branches.
-
Place a temporary ligature around the CCA and a microvascular clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated nylon filament through the ECA into the ICA and advance it approximately 18-20 mm from the CCA bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
Keep the filament in place for the desired occlusion period (e.g., 90 minutes).
-
For reperfusion, gently withdraw the filament.
-
Close the ECA stump and the neck incision.
-
2. This compound Administration [5]
-
Prepare this compound/134 solution in a suitable vehicle (e.g., saline).
-
Administer EUK-134 via intravenous (i.v.) injection (e.g., through the tail vein) at a dose of 2.5 mg/kg. Administration can be performed before, during, or after the ischemic insult depending on the experimental design. A post-treatment paradigm (e.g., 3 hours after MCAO) is clinically relevant.[5]
3. Assessment of Neuroprotection
-
Infarct Volume Measurement (TTC Staining): [10]
-
At 24-48 hours post-MCAO, euthanize the rat and remove the brain.
-
Chill the brain briefly at -20°C for easier slicing.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.
-
Viable tissue will stain red, while the infarcted (ischemic) tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
Signaling Pathways
Oxidative stress in neurons, triggered by events like excitotoxicity or ischemia, leads to the activation of several downstream signaling pathways that contribute to cell death. This compound acts upstream by neutralizing the initial ROS burst.
Figure 3: Simplified signaling pathway of oxidative stress-induced neuronal death and the point of intervention for this compound.
Conclusion
This compound and its analogs are versatile and effective tools for studying the role of oxidative stress in the central nervous system. Their proven efficacy in a variety of in vitro and in vivo models of neurological disorders underscores their potential as neuroprotective agents. The protocols and data presented here provide a framework for researchers to further explore the therapeutic applications of this class of synthetic antioxidants in neuroscience.
References
- 1. scantox.com [scantox.com]
- 2. Preparation of primary hippocampal neurons [protocols.io]
- 3. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Primary Cultures of Embryonic Rat Hippocampal and Cerebrocortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Preparation of Primary Cultures of Embryonic Rat Hippocampal and Cerebrocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. ahajournals.org [ahajournals.org]
- 21. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
EUK-118 in Ischemia-Reperfusion Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue. This secondary injury is a significant concern in various clinical scenarios, including myocardial infarction, stroke, organ transplantation, and surgery. A key driver of I/R injury is the massive burst of reactive oxygen species (ROS) upon reoxygenation, leading to oxidative stress, inflammation, and ultimately, cell death.
EUK-118 is a synthetic small molecule that belongs to the class of salen-manganese complexes, which are renowned for their potent superoxide (B77818) dismutase (SOD) and catalase mimetic activities. By catalytically scavenging superoxide radicals and hydrogen peroxide, this compound has the potential to mitigate the initial oxidative burst that triggers the cascade of deleterious events in I/R injury. This document provides a comprehensive overview of the potential applications of this compound in I/R injury research, including detailed experimental protocols and a summary of its mechanistic actions.
Mechanism of Action in Ischemia-Reperfusion Injury
This compound is designed to mimic the enzymatic activities of two crucial endogenous antioxidant enzymes: superoxide dismutase and catalase.
-
Superoxide Dismutase (SOD) Mimetic Activity: During the initial moments of reperfusion, the sudden reintroduction of oxygen to the electron transport chain in mitochondria leads to a surge in superoxide radical (O₂⁻) production. This compound can catalytically convert superoxide into oxygen and hydrogen peroxide.
-
Catalase Mimetic Activity: The hydrogen peroxide (H₂O₂) generated from the dismutation of superoxide can be further reduced to the highly reactive and damaging hydroxyl radical (•OH) via the Fenton reaction, especially in the presence of free iron, which is often released during ischemia. The catalase-like activity of this compound detoxifies hydrogen peroxide by converting it into water and oxygen, thereby preventing the formation of hydroxyl radicals.
By neutralizing these key ROS at the apex of the oxidative stress cascade, this compound is hypothesized to protect against the downstream consequences of I/R injury, including lipid peroxidation, DNA damage, protein oxidation, mitochondrial dysfunction, and the activation of pro-inflammatory and apoptotic signaling pathways.
Key Signaling Pathways Modulated by this compound in I/R Injury
The protective effects of this compound in ischemia-reperfusion injury are mediated through the modulation of several critical signaling pathways that are activated by oxidative stress.
Quantitative Data Summary
While direct quantitative data for this compound in ischemia-reperfusion injury is limited in publicly available literature, data from studies on related SOD/catalase mimetics in various I/R models can provide valuable insights into expected outcomes and effective dosages. The following table summarizes representative data from studies on SOD mimetics in different I/R models.
| Animal Model | Organ of Interest | Ischemia Time | Reperfusion Time | SOD Mimetic & Dosage | Key Findings |
| Rat | Kidney | 75 min | 7 days | EUK-134 (0.2 mg/kg, IV) | Significantly better renal function recovery. |
| Rat | Kidney | 30-45 min | 2 hours | EUK-134 (0.2 mg/kg, IV) | Improved glomerular filtration rate. |
| Rabbit | Skeletal Muscle | 4 hours | - | SC52608 | Increased muscle survival from 20% to 81.5%. |
| Rat | Heart | 30 min | 60 min | M40403 (0.1-1 mg/kg, IV) | Dose-dependent reduction in myocardial damage, neutrophil infiltration, and lipid peroxidation. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in preclinical models of ischemia-reperfusion injury.
Myocardial Ischemia-Reperfusion Injury Model (Rat)
This protocol describes the induction of myocardial I/R injury by ligating the left anterior descending (LAD) coronary artery.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic agents (e.g., ketamine/xylazine cocktail)
-
Rodent ventilator
-
Surgical instruments
-
6-0 silk suture
-
This compound solution (dissolved in a suitable vehicle, e.g., saline)
-
Vehicle control
Procedure:
-
Anesthetize the rat via intraperitoneal injection.
-
Intubate the trachea and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
Maintain ischemia for a predetermined period (e.g., 30-60 minutes).
-
Five minutes before the end of the ischemic period, administer this compound (e.g., 0.1-10 mg/kg) or vehicle control intravenously via the tail vein.
-
Release the ligature to allow reperfusion of the coronary artery.
-
Close the chest in layers and allow the animal to recover.
-
After the desired reperfusion period (e.g., 2, 24, or 48 hours), euthanize the animal and harvest the heart for analysis.
Outcome Measures:
-
Infarct Size Measurement: Use Triphenyltetrazolium chloride (TTC) staining to differentiate between viable (red) and infarcted (pale) tissue.
-
Cardiac Function Assessment: Echocardiography or pressure-volume loop analysis to measure parameters like ejection fraction and fractional shortening.
-
Biochemical Assays: Measure levels of cardiac troponins (cTnI, cTnT) in serum.
-
Histological Analysis: H&E staining for general morphology and TUNEL staining for apoptosis.
-
Oxidative Stress Markers: Measure malondialdehyde (MDA) for lipid peroxidation and reduced glutathione (B108866) (GSH) levels in myocardial tissue homogenates.
Focal Cerebral Ischemia-Reperfusion Injury Model (Mouse)
This protocol describes the induction of focal cerebral I/R injury using the intraluminal middle cerebral artery occlusion (MCAO) model.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Nylon monofilament suture (e.g., 6-0) with a rounded tip
-
This compound solution and vehicle
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 6-0 nylon monofilament suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a specific duration (e.g., 60-90 minutes).
-
Administer this compound or vehicle intraperitoneally or intravenously at the onset of reperfusion.
-
Withdraw the monofilament to allow reperfusion.
-
Suture the incision and allow the mouse to recover.
-
After 24-72 hours of reperfusion, assess neurological deficits and then euthanize the animal for brain tissue analysis.
Outcome Measures:
-
Neurological Deficit Scoring: Evaluate motor and sensory function using a standardized scoring system.
-
Infarct Volume Measurement: Use TTC staining on brain slices to quantify the infarct volume.
-
Histological Analysis: Assess neuronal damage and inflammation in the ischemic penumbra.
-
Molecular Analysis: Western blotting or qPCR to measure markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., TNF-α, IL-1β), and oxidative stress.
Conclusion
This compound, with its dual SOD and catalase mimetic activity, represents a promising therapeutic agent for the mitigation of ischemia-reperfusion injury. Its ability to target the initial burst of reactive oxygen species positions it as a potent cytoprotective compound. The experimental protocols and outcome measures detailed in these application notes provide a robust framework for researchers to investigate the efficacy and mechanisms of this compound in various preclinical models of I/R injury, paving the way for potential clinical translation. Further studies are warranted to establish optimal dosing, timing of administration, and the full spectrum of its effects on the complex signaling cascades involved in this multifaceted pathological process.
EUK-118 for Mitigating Radiation-Induced Oxidative Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-118 is a synthetic salen-manganese complex that belongs to a class of compounds known for their potent superoxide (B77818) dismutase (SOD) and catalase mimetic activities. These catalytic antioxidants are designed to scavenge reactive oxygen species (ROS), which are key mediators of cellular damage following exposure to ionizing radiation. Radiation exposure, whether from therapeutic, accidental, or environmental sources, leads to the radiolysis of water and the generation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This cascade of oxidative stress damages critical biomolecules, including DNA, lipids, and proteins, contributing to both acute and chronic radiation-induced injuries.
This document provides detailed application notes and protocols for the use of this compound in mitigating radiation-induced oxidative stress. The experimental data and protocols presented herein are primarily based on studies of the closely related and well-documented analogs, EUK-207 and EUK-189 , due to the limited availability of specific public data on this compound in the context of radiation mitigation. Given their structural and functional similarities as SOD/catalase mimetics, the information on EUK-207 and EUK-189 serves as a strong foundational guide for research and development involving this compound.
Mechanism of Action: Catalytic Scavenging of Reactive Oxygen Species
The primary mechanism by which this compound and its analogs mitigate radiation-induced damage is through their dual enzymatic activity that mimics the endogenous antioxidant enzymes, superoxide dismutase and catalase.[1]
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).
-
Catalase Mimetic Activity: The generated hydrogen peroxide, which can also be toxic to cells, is then further detoxified by this compound into water (H₂O) and oxygen (O₂).
This two-step catalytic cycle effectively neutralizes the primary ROS generated by ionizing radiation, thereby preventing downstream cellular damage. By catalytically scavenging these ROS, this compound can help to reduce inflammation, protect against DNA damage, and mitigate tissue injury.[2]
Figure 1: Proposed signaling pathway of this compound in mitigating radiation-induced oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative effects of EUK-207 and EUK-189 in mitigating radiation-induced damage in various preclinical models.
Table 1: Mitigation of Radiation-Induced Pneumonitis and Fibrosis in Rats with EUK-207
| Parameter | Radiation Only | Radiation + EUK-207 | % Reduction/Improvement | Reference |
| Breathing Rate (breaths/min) at Peak Pneumonitis | ||||
| - TBI Model | ~200 | ~150 | ~25% reduction | [3] |
| Pulmonary Arterial Density (%) | ~40 | ~60 | ~50% improvement | [3] |
| Hydroxyproline Content (Fibrosis Marker) | Increased | Significantly Reduced | Data not quantified in % | [3] |
| Cognitive Impairment (Water Maze) | Impaired | Mitigated | Significant improvement | [4] |
| 3-NT Staining (Oxidative Stress Marker) | Increased | Prevented Increase | Qualitative reduction | [4] |
Table 2: Mitigation of Radiation-Induced Dermatitis and Wound Healing in Rats with EUK-207
| Parameter | Radiation Only | Radiation + EUK-207 | % Reduction/Improvement | Reference |
| Radiation Dermatitis Score | Severe | Mitigated | Significant reduction | [5] |
| Wound Healing | Not Healed | Completely Healed | Promoted healing | [5] |
| Tissue Oxidative Stress Indicators | Increased | Suppressed | Significant reduction | [5] |
Table 3: Mitigation of Radiation-Induced DNA Damage in Rat Lung Fibroblasts with EUK-189
| Parameter | Radiation Only | Radiation + EUK-189 | % Reduction/Improvement | Reference |
| Micronucleus Formation | Increased | Significantly Reduced | Effective reduction | [2] |
Experimental Protocols
The following are detailed protocols for key experiments based on the methodologies cited in the literature for EUK-207 and EUK-189. These can be adapted for studies with this compound.
Protocol 1: In Vivo Mitigation of Radiation-Induced Pneumonitis and Fibrosis
1. Animal Model:
-
Species: Sprague-Dawley or Fischer 344 rats, male, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least one week prior to the experiment with free access to food and water.
2. Irradiation Procedure:
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Irradiation Source: Use a ⁶⁰Co irradiator or a clinical linear accelerator.
-
Dosimetry: Deliver a single dose of 11 Gy Total Body Irradiation (TBI) or a higher dose for whole-thorax irradiation, as established in preliminary studies to induce pneumonitis and fibrosis.[3]
-
Shielding: For whole-thorax irradiation, shield the rest of the body with lead.
3. Drug Administration:
-
Compound: this compound (or analog) dissolved in a suitable vehicle (e.g., saline or polyethylene (B3416737) glycol).
-
Dose: Based on studies with EUK-207, a dose of 20 mg/kg/day can be used as a starting point.[3]
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Treatment Schedule: Begin administration 24-48 hours post-irradiation and continue for a specified period (e.g., 5 days a week for 4 weeks).[3]
4. Endpoint Analysis:
-
Breathing Rate: Monitor breathing rate weekly as a non-invasive measure of pneumonitis.[3]
-
Histopathology: At selected time points (e.g., 6, 12, and 24 weeks post-irradiation), euthanize animals and collect lung tissue. Fix tissues in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and fibrosis, respectively.
-
Hydroxyproline Assay: Quantify collagen content in lung tissue as a marker of fibrosis.
-
Oxidative Stress Markers: Measure levels of markers such as 3-nitrotyrosine (B3424624) (3-NT) or 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in tissue homogenates or via immunohistochemistry.[4]
Protocol 2: In Vivo Mitigation of Radiation-Induced Dermatitis
1. Animal Model:
-
Species: Wistar rats, male, 8-10 weeks old.
-
Acclimation: As described in Protocol 1.
2. Irradiation Procedure:
-
Anesthesia: As described in Protocol 1.
-
Irradiation Source: Use an X-ray irradiator.
-
Dosimetry: Deliver a single dose of radiation (e.g., 40 Gy) to a defined area of the skin on the back.
-
Shielding: Shield the surrounding areas to localize the radiation exposure.
3. Drug Administration:
-
Compound: this compound (or analog) in a suitable vehicle.
-
Dose: A starting dose of 10 mg/kg/day can be considered.
-
Route of Administration: Systemic (s.c. or i.p.) or topical application.
-
Treatment Schedule: Begin administration 48 hours post-irradiation and continue daily for the duration of the study.[5]
4. Endpoint Analysis:
-
Dermatitis Scoring: Visually score the severity of radiation dermatitis at regular intervals using a standardized scoring system (e.g., assessing erythema, desquamation, and ulceration).[5]
-
Wound Healing: If a wound is created in the irradiated area, measure the wound size over time to assess the rate of healing.[5]
-
Histopathology: Collect skin tissue for histological analysis of epidermal and dermal changes.
-
Oxidative Stress Markers: Analyze skin tissue for markers of oxidative stress as described in Protocol 1.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound as a radiation mitigator.
Figure 2: General experimental workflow for evaluating this compound as a radiation mitigator.
Conclusion
This compound, as a member of the salen-manganese class of SOD/catalase mimetics, holds significant promise as a therapeutic agent for mitigating the detrimental effects of radiation-induced oxidative stress. The data from studies on its close analogs, EUK-207 and EUK-189, demonstrate a strong potential for protecting various tissues from radiation injury when administered post-exposure. The provided protocols offer a solid framework for researchers and drug development professionals to design and execute preclinical studies to further elucidate the efficacy and mechanisms of this compound. Future research should focus on head-to-head comparisons of different EUK compounds, optimization of dosing and treatment schedules, and eventual translation to clinical settings for the protection of patients undergoing radiotherapy and for individuals at risk of radiation exposure.
References
- 1. Utilizing Superoxide Dismutase Mimetics to Enhance Radiation Therapy Response While Protecting Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial volume rat lung irradiation: the protective/mitigating effects of Eukarion-189, a superoxide dismutase-catalase mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-Term Treatment with a SOD/Catalase Mimetic, EUK-207, Mitigates Pneumonitis and Fibrosis after Single-Dose Total-Body or Whole-Thoracic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating effect of EUK-207 on radiation-induced cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic superoxide dismutase/catalase mimetic EUK-207 mitigates radiation dermatitis and promotes wound healing in irradiated rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve EUK-118 for experimental use
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-118 is a synthetic salen-manganese complex that functions as a structural analog of the more potent superoxide (B77818) dismutase (SOD) and catalase mimetics, EUK-8 and EUK-134.[1] These compounds are designed to catalytically scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. This compound, however, exhibits significantly reduced SOD and catalase activity compared to its counterparts.[1] Its primary application in experimental settings is often as a negative control or for comparative studies to elucidate the specific effects of the more active EUK analogs. One study found that this compound did not offer protection to human dermal fibroblasts against cell death induced by hydrogen peroxide.[1]
This document provides detailed protocols for the proper dissolution, storage, and experimental use of this compound.
Data Presentation
Physicochemical Properties
| Property | Value |
| CAS Number | 186299-34-3 |
| Molecular Formula | C₂₂H₂₅MnN₂O₈ |
| Molecular Weight | 500.4 g/mol |
| Appearance | Crystalline solid |
Solubility Data
| Solvent | Solubility | Recommended Stock Concentration |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | 10-40 mM |
| Ethanol | 1 mg/mL | 1-2 mM |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.2 mg/mL | Not recommended for stock |
Experimental Protocols
Safety Precautions
Handle this compound in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 40 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh out 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 249.8 µL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the 40 mM stock solution in small aliquots at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the serial dilution of the DMSO stock solution to achieve a final working concentration for treating cells in culture.
Materials:
-
40 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: Prepare an intermediate stock solution by diluting the 40 mM primary stock. For example, to make a 4 mM intermediate stock, add 10 µL of the 40 mM stock to 90 µL of sterile cell culture medium.
-
Final Dilution: Further dilute the intermediate stock to the desired final concentration in your cell culture plate. To achieve a final concentration of 40 µM in a well containing 1 mL of medium, add 10 µL of the 4 mM intermediate stock solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the this compound treated wells.
-
Incubation: Gently mix the contents of the well and incubate your cells for the desired experimental duration.
Note on Working Concentrations: As this compound has significantly reduced activity, it is often used in comparative studies alongside EUK-8 or EUK-134. A typical starting point for a dose-response experiment could be a range of concentrations from 1 µM to 100 µM.
Visualization of Pathways and Workflows
Caption: Catalytic cycle of this compound as a SOD and catalase mimetic.
Caption: Workflow for preparing and using this compound in experiments.
References
Troubleshooting & Optimization
EUK-118 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of EUK-118. Please note that publicly available stability data for this compound is limited. The following recommendations are based on general laboratory best practices for handling similar synthetic manganese salen complexes and crystalline solids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
Q2: How should I prepare stock solutions of this compound?
A2: Based on available solubility data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (up to 20 mg/mL). For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible (typically <0.5%) to avoid solvent-induced toxicity. Prepare fresh dilutions in your aqueous experimental medium (e.g., PBS or cell culture media) from the DMSO stock solution just before use. Due to its lower solubility in aqueous solutions (0.2 mg/mL in PBS, pH 7.2), preparing high-concentration stock solutions directly in aqueous buffers is not recommended.
Q3: How stable is this compound in solution?
A3: There is no specific data on the stability of this compound in various solvents over time. As a general precaution, it is recommended to prepare fresh solutions for each experiment. If a stock solution in DMSO is to be stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The stability in aqueous solutions is expected to be lower, and these solutions should ideally be used within the same day of preparation.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data for this compound is not available. However, as a general guideline for manganese complexes, avoid strong oxidizing agents, strong acids, and strong bases, as these could potentially degrade the compound.
Troubleshooting Guide
Encountering issues during your experiments? This guide provides potential causes and solutions for common problems related to this compound stability.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | - Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit.- Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows, but be mindful of solvent toxicity.- Prepare fresh dilutions from a concentrated DMSO stock immediately before use. |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | - Prepare fresh stock and working solutions for each experiment.- If using a stored stock solution, test its integrity (e.g., by comparing its performance to a freshly prepared solution).- Protect solutions from light and store them appropriately (frozen for stock solutions, on ice for working solutions). |
| Compound appears discolored or has an unusual odor | Potential degradation of the solid compound. | - Do not use the compound if you suspect it has degraded.- If possible, verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).- Ensure proper storage conditions have been maintained. |
Chemical Properties of this compound
The following table summarizes the known chemical properties of this compound.
| Property | Value |
| Formal Name | (acetato-κO)-manganese |
| Molecular Formula | C₂₂H₂₅MnN₂O₈ |
| Molecular Weight | 500.4 g/mol |
| Purity | ≥95% |
| Formulation | A crystalline solid |
| Solubility | - DMSO: ~20 mg/mL- Ethanol: ~1 mg/mL- PBS (pH 7.2): ~0.2 mg/mL |
Experimental Protocols
Due to the lack of specific stability-indicating analytical methods in the public domain for this compound, a detailed experimental protocol for a stability study cannot be provided. However, a general approach to assess the stability of a compound in a specific solvent or buffer would involve:
-
Method Development: Develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, that can separate the parent compound from potential degradants.
-
Sample Preparation: Prepare a solution of this compound of a known concentration in the solvent/buffer of interest.
-
Stress Conditions: Aliquot the solution and expose the aliquots to various stress conditions (e.g., different temperatures, pH values, light exposure) for different durations.
-
Analysis: At specified time points, analyze the samples using the developed analytical method to quantify the amount of this compound remaining and to detect the formation of any degradation products.
-
Data Evaluation: Calculate the degradation rate and identify the conditions under which the compound is stable.
Visualizing Experimental Workflows and Logical Relationships
Troubleshooting Workflow for Compound Stability Issues
The following diagram outlines a logical workflow for troubleshooting common issues related to compound stability in experimental settings.
Caption: Troubleshooting workflow for this compound stability issues.
Conceptual Diagram of a Chemical Degradation Pathway
This diagram illustrates the general concept of a parent compound degrading into various products over time or under stress conditions. The specific degradation products for this compound are unknown.
Caption: Conceptual this compound degradation pathway.
EUK-118 solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of EUK-118, along with troubleshooting guides and frequently asked questions to facilitate its use in experimental settings.
This compound Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the quantitative solubility data for easy reference and comparison.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 1 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.2 mg/mL |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
Methodology for Preparing this compound Stock Solutions
The following protocol provides a general guideline for the preparation of this compound stock solutions for in vitro experiments.
Materials:
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Aseptic Handling: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Troubleshooting and FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound.
Frequently Asked Questions (FAQs):
-
Q1: What is the recommended solvent for preparing stock solutions of this compound?
-
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound, as it offers the highest solubility (20 mg/mL).[1]
-
-
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
-
A2: Direct dissolution in aqueous buffers is not recommended for high concentrations due to the low solubility of this compound in PBS (0.2 mg/mL).[1] It is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous buffer.
-
-
Q3: My this compound solution appears to have precipitated after dilution in my cell culture medium. What should I do?
-
A3: Precipitation upon dilution can occur if the final concentration of DMSO is too low to maintain solubility or if the final concentration of this compound exceeds its solubility limit in the aqueous medium. To troubleshoot, try increasing the final percentage of DMSO in your working solution (while ensuring it is not toxic to your cells) or lowering the final concentration of this compound.
-
-
Q4: How should I store my this compound stock solution?
-
A4: For long-term stability, it is recommended to store this compound stock solutions in aliquots at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
-
-
Q5: What is the mechanism of action of this compound?
-
A5: this compound is a synthetic superoxide (B77818) dismutase (SOD) and catalase mimetic.[1] It functions as a catalytic scavenger of reactive oxygen species (ROS). It is a structural analog of EUK-8 and EUK-134 but exhibits significantly reduced activity.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
The following diagram illustrates a simplified overview of the cellular response to oxidative stress, a pathway relevant to the function of this compound as a scavenger of reactive oxygen species.
Caption: Simplified pathway of cellular response to oxidative stress.
Experimental Workflow
This diagram outlines the general workflow for conducting an experiment to assess the effects of this compound on cells in culture.
References
Technical Support Center: Understanding Potential Cytotoxicity of EUK-118 and Related Compounds at High Concentrations
Disclaimer: Information regarding a compound specifically designated "EUK-118" is limited in publicly available scientific literature. It is possible that this is a less common nomenclature, a proprietary name, or a potential typographical error. This support center provides information on related and well-documented compounds—FL118 and LQB-118 —which are investigated for their cytotoxic properties in cancer research. Additionally, information on EUK-134 , a superoxide (B77818) dismutase/catalase mimetic, is included due to the similar "EUK" prefix and its relevance to cellular oxidative stress and viability. We advise researchers to verify the identity of their compound of interest.
Section 1: FL118 Technical Support
FL118 is a novel camptothecin (B557342) analogue with potent anti-cancer activity. It is known to inhibit the expression of multiple anti-apoptotic proteins.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FL118 that leads to cytotoxicity?
A1: FL118's primary cytotoxic mechanism involves the inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][2] This inhibition is independent of the p53 tumor suppressor protein status.[1][2] By downregulating these survival proteins, FL118 promotes apoptosis (programmed cell death) in cancer cells.[2][3][4] It can also induce G2/M cell cycle arrest.[3][4] While structurally related to topoisomerase I inhibitors, its potent anti-cancer effects are observed at concentrations well below those required for significant topoisomerase I inhibition.[1]
Q2: At what concentrations does FL118 typically exhibit cytotoxicity?
A2: FL118 is highly potent, often showing cytotoxic effects in the nanomolar (nM) range. The specific IC50 (half-maximal inhibitory concentration) values can vary significantly depending on the cancer cell line and the duration of exposure. For instance, in some cell lines, effective concentrations for inhibiting cancer cell growth are below 1 nM.[1]
Q3: Is FL118's cytotoxicity selective for cancer cells?
A3: FL118 has been shown to have a degree of selectivity for cancer cells over non-cancerous cells.[5] While it can be toxic to normal cells at higher concentrations, it often exhibits a therapeutic window where it can effectively kill cancer cells with less impact on normal cells.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values across experiments. | 1. Cell passage number and health. 2. Variability in compound dilution. 3. Inconsistent incubation times. 4. Contamination of cell cultures. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Prepare fresh serial dilutions of FL118 for each experiment. Verify the concentration of the stock solution. 3. Adhere strictly to the predetermined incubation times for your assay. 4. Regularly test for mycoplasma contamination. |
| High background signal in apoptosis assays (e.g., Annexin V/PI). | 1. Rough cell handling during harvesting. 2. Over-confluent or unhealthy cells at the start of the experiment. 3. Reagent issues. | 1. Use gentle trypsinization and centrifugation methods. 2. Plate cells at an appropriate density to avoid overgrowth during the experiment. 3. Check the expiration dates and storage conditions of assay reagents. Include unstained and single-stained controls to set compensation and gates correctly. |
| No observed cytotoxicity at expected concentrations. | 1. Compound degradation. 2. Cell line resistance. 3. Incorrect assay endpoint. | 1. FL118 is light-sensitive. Store stock solutions protected from light and at the recommended temperature. 2. Some cell lines may exhibit intrinsic or acquired resistance. Consider testing a panel of cell lines or a cell line known to be sensitive to FL118. Some cancer cells may overexpress efflux pumps like ABCG2, though FL118 is reportedly not a substrate for this pump.[1] 3. Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and that the incubation time is sufficient to observe an effect. |
Quantitative Data Summary
Table 1: IC50 Values of FL118 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | < 6.4 | [6] |
| MCF-7 | Breast Cancer | < 6.4 | [6] |
| HepG-2 | Liver Cancer | < 6.4 | [6] |
| SH-SY5Y | Neuroblastoma | 24.19 | [7] |
| A549 | Lung Cancer | Varies (significant cytotoxicity at 0-1 µM) | [7] |
| MDA-MB-231 | Breast Cancer | Varies (significant cytotoxicity at 0-1 µM) | [7] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for your specific system.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of FL118 for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V-FITC/PI) Assay
-
Cell Treatment: Treat cells (e.g., HPAF-II) with the desired concentration of FL118 (e.g., 20 nM) for 48 hours.[2]
-
Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Off-target effects of EUK-118 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of EUK-118 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic salen-manganese complex. It is a structural analog of the more well-studied superoxide (B77818) dismutase (SOD) and catalase mimetics, EUK-8 and EUK-134. Its primary mechanism of action is to catalytically scavenge reactive oxygen species (ROS), specifically superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). However, it is important to note that this compound has been reported to have significantly reduced activity compared to its analogs.[1]
Q2: Are there any known off-target effects of this compound reported in cellular assays?
Currently, there is a significant lack of published data specifically detailing the off-target effects of this compound in cellular assays. The available information primarily focuses on its reduced on-target activity as an SOD/catalase mimetic.
Q3: What is known about the selectivity of the broader class of salen-manganese complexes?
While specific data for this compound is unavailable, studies on other salen-manganese complexes suggest that they are not entirely specific scavengers of superoxide and hydrogen peroxide.[2] For instance, some Mn(III)salen complexes can become oxidized in the presence of peroxynitrite and/or hypochlorite (B82951) to form potent oxidants that can rapidly oxidize nitric oxide (NO).[3] This suggests that the broader class of compounds may act as non-selective free radical scavengers, which could be considered an off-target effect depending on the experimental context.[3]
Q4: Is there any quantitative data available on the activity of this compound?
Yes, limited quantitative data is available comparing the SOD mimetic and catalase activity of this compound to its analog, EUK-8.
| Activity | This compound | EUK-8 | Notes |
| SOD Mimetic Activity (IC₅₀) | 2 µM | 0.7 µM | Inhibition of superoxide-mediated reduction of an electron acceptor.[1] |
| Catalase Activity | 35 µM O₂ formed/minute | >140 µM O₂ formed/minute | Measured from 10 mM hydrogen peroxide.[1] |
Q5: Has this compound shown any protective effects in cellular stress models?
In one reported experiment, this compound did not protect human dermal fibroblasts against cell death induced by hydrogen peroxide.[1] This is in contrast to other more active salen-manganese complexes which have shown cytoprotective effects in various models of oxidative stress.[3]
Troubleshooting Guide
Issue: I am not observing the expected antioxidant effect with this compound in my cellular assay.
-
Confirm Compound Activity: As noted, this compound has significantly lower SOD and catalase mimetic activity compared to analogs like EUK-8 and EUK-134.[1] Ensure that the concentration used is sufficient to elicit a response, though be mindful that higher concentrations may increase the likelihood of off-target effects.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not interfering with your assay. Run a vehicle-only control to rule out any confounding effects.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the reduced antioxidant activity of this compound. Consider using a more sensitive method for detecting changes in ROS levels.
-
Alternative Compounds: If a potent SOD/catalase mimetic effect is desired, consider using more active analogs such as EUK-134.
Issue: I am observing unexpected cellular toxicity or phenotypic changes with this compound treatment.
-
Consider Non-Specific Scavenging: The broader class of salen-manganese complexes may act as non-selective free radical scavengers.[3] The observed effects might be due to interactions with other reactive species in your cellular model.
-
Toxicity of the Ligand or Metal: Consider the possibility that the salen ligand or the manganese ion itself could be exerting toxic effects at the concentrations used. It has been noted that the salen ligand alone can perturb membrane integrity.[4]
-
Purity of the Compound: Ensure the purity of your this compound stock. Impurities could be responsible for the observed off-target effects.
-
Perform Dose-Response and Time-Course Experiments: Systematically evaluate a range of concentrations and incubation times to determine if the observed effects are dose-dependent and to identify a potential therapeutic window.
Experimental Protocols
General Protocol: Assessment of Cytotoxicity using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and add fresh medium containing the different concentrations of this compound. Include a vehicle-only control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of salen and manganese-salen complex (EUK-8) on the regulation of cellular cadmium uptake and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting EUK-118 experimental variability
Welcome to the technical support center for EUK-118. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this synthetic superoxide (B77818) dismutase (SOD)/catalase mimetic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic salen-manganese complex that mimics the activity of two key antioxidant enzymes: superoxide dismutase (SOD) and catalase. Its primary function is to catalytically convert reactive oxygen species (ROS) into harmless molecules. Specifically, it first dismutates superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂), and then decomposes H₂O₂ into water and oxygen. This dual enzymatic activity makes it a potent tool for studying and mitigating oxidative stress in biological systems.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.
Stock Solution Preparation and Storage
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | This compound has good solubility in DMSO. |
| Concentration | 10-20 mM | Preparing a concentrated stock minimizes the volume of solvent added to your experimental system. |
| Storage Temperature | -20°C or -80°C | Protects from degradation. |
| Aliquoting | Store in small, single-use aliquots. | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Light Exposure | Protect from light. | Salen-manganese complexes can be light-sensitive. Use amber vials or wrap tubes in foil. |
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Antioxidant Activity
You may observe variability in the protective effects of this compound or find that its antioxidant activity is lower than anticipated.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions: If your stock is old or has been stored improperly, it may have degraded. - Minimize freeze-thaw cycles: Aliquot stock solutions to avoid repeated temperature changes. - Protect from light: Store stock solutions and handle experimental setups in a way that minimizes light exposure. |
| Suboptimal pH | The catalytic activity of metalloporphyrin-based mimics can be pH-dependent. The optimal pH for this compound's dual activity is generally near physiological pH (7.0-7.8). If your experimental buffer is outside this range, the activity may be compromised. Recommendation: Measure the pH of your complete cell culture medium or buffer after the addition of all components and adjust if necessary. |
| Interaction with Media Components | Certain components in cell culture media, such as high concentrations of thiols (e.g., in some supplements), could potentially interact with the manganese center of this compound, affecting its catalytic activity. Recommendation: If you suspect media interference, consider testing the activity of this compound in a simpler buffered solution first to establish a baseline. |
| Pro-oxidant Activity | Under certain conditions, such as low hydrogen peroxide to compound ratios, related salen-manganese complexes have been shown to exhibit pro-oxidant effects.[1] This could lead to unexpected results, particularly in cytotoxicity assays. Recommendation: Perform dose-response experiments across a wide concentration range to identify the optimal therapeutic window for your specific model. |
Issue 2: Variability in Cell-Based Assays (e.g., Cytotoxicity, Viability)
You may see inconsistent results in cell viability or protection assays when using this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health | - Use cells in the logarithmic growth phase: Cells that are overgrown or have been passaged too many times can respond differently to treatments. - Ensure consistent seeding density: Variations in cell number can significantly impact assay results. |
| This compound Cytotoxicity | At higher concentrations, this compound itself may exhibit cytotoxicity. Recommendation: Perform a dose-response curve of this compound alone on your cells to determine its toxicity profile and establish a non-toxic working concentration range. |
| Assay Interference | Some compounds can interfere with the reagents used in common viability assays. For example, compounds can chemically interact with MTT, leading to false results.[2] Recommendation: Run a cell-free control where you add this compound to the assay reagents without cells to check for any direct chemical reactions that could alter the readout. |
| Interaction with Serum Proteins | If you are using serum-containing media, this compound may bind to serum proteins, which could affect its availability to the cells.[3][4][5] Recommendation: If you observe a significant decrease in efficacy in the presence of serum, consider reducing the serum concentration during the treatment period or using a serum-free medium, if appropriate for your cell type. |
Experimental Protocols
Protocol 1: Measurement of Catalase-like Activity
This protocol is adapted from methods that monitor the decomposition of hydrogen peroxide (H₂O₂).
Materials:
-
This compound solution of known concentration
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in a suitable buffer)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
UV-Vis spectrophotometer
Procedure:
-
Equilibrate the spectrophotometer and a quartz cuvette to 25°C.
-
Add 2.9 mL of the 10 mM H₂O₂ solution to the cuvette.
-
Place the cuvette in the spectrophotometer and blank the instrument.
-
Add 100 µL of your this compound solution to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 240 nm.
-
Monitor the decrease in absorbance over time as H₂O₂ is consumed.
-
The rate of decrease in absorbance is proportional to the catalase-like activity of this compound.
Data Analysis: The activity can be calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm.
Protocol 2: Measurement of SOD-like Activity (NBT Assay)
This protocol is based on the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals.
Materials:
-
This compound solution of known concentration
-
Xanthine Oxidase
-
Nitroblue Tetrazolium (NBT)
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing xanthine and NBT in the phosphate buffer.
-
Add your this compound solution at various concentrations to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding xanthine oxidase to each well (this will generate superoxide radicals).
-
Incubate the plate at room temperature for a defined period (e.g., 20-30 minutes), protected from light.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
Data Analysis: The SOD-like activity is determined by the degree to which this compound inhibits the formation of formazan (B1609692) (the blue product of NBT reduction), compared to a control without this compound. Calculate the percentage of inhibition for each this compound concentration.
Visualizing Experimental Workflows and Pathways
This compound Mechanism of Action
Caption: Catalytic cycle of this compound, mimicking SOD and catalase.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting this compound experiments.
Signaling Pathway Affected by Oxidative Stress
Caption: this compound can mitigate ROS-induced signaling leading to apoptosis.[6]
References
- 1. Fluorimetric study of the pro-oxidant activity of EUK8 in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroblue tetrazolium (NBT) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atlantisbioscience.com [atlantisbioscience.com]
- 6. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
EUK-118 Technical Support Center: Troubleshooting Assay Interference
Welcome to the technical support center for EUK-118, a synthetic superoxide (B77818) dismutase (SOD) and catalase mimetic. This resource is designed for researchers, scientists, and drug development professionals to navigate potential interferences of this compound with common research assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound belongs to a class of compounds known as salen-manganese complexes. It is a synthetic mimetic of two key antioxidant enzymes: superoxide dismutase (SOD) and catalase. In biological systems, this compound catalytically converts superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), which is then further decomposed into water and oxygen. This dual activity allows it to be a potent scavenger of reactive oxygen species (ROS).
Q2: Why might this compound interfere with my research assays?
This compound's intrinsic SOD and catalase-like activities can directly interact with the reagents or enzymatic reactions of many common assays, particularly those designed to measure oxidative stress, cell viability, and antioxidant capacity. This can lead to either an overestimation or underestimation of the intended biological effect, depending on the assay's mechanism. Additionally, under certain conditions, SOD mimetics can exhibit pro-oxidant activity, further complicating assay results.[1][2]
Q3: Are this compound and EUK-134 the same compound?
This compound and EUK-134 are structurally related salen-manganese complexes, both possessing SOD and catalase mimetic properties.[3] While they may have slight differences in their structure and activity, information regarding EUK-134's interactions with assays is often highly relevant to this compound due to their shared mechanism of action.
Troubleshooting Guides for Common Assays
This section provides detailed troubleshooting for assays where interference from this compound is plausible.
Cell Viability Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[4][5][6]
Potential for Interference:
This compound, as a redox-active compound, has the potential to directly reduce the MTT tetrazolium salt to its formazan (B1609692) product, independent of cellular enzymatic activity. This would lead to a false positive, suggesting higher cell viability than is actually present. Conversely, if this compound induces a pro-oxidant state, it could decrease cellular metabolic activity, leading to a false negative. Several studies have reported interference of various antioxidant compounds with the MTT assay.[7][8][9][10]
Troubleshooting Steps:
-
Cell-Free Control: Run a control plate with this compound in cell-free media containing MTT to assess for direct reduction of the tetrazolium salt.
-
Alternative Viability Assays: Use a viability assay with a different mechanism, such as the lactate (B86563) dehydrogenase (LDH) assay (measures membrane integrity) or a crystal violet assay (stains total protein).
-
Dose-Response Analysis: Carefully evaluate the dose-response curve. A non-linear or biphasic response may suggest assay interference.
Summary of Potential MTT Assay Interference by this compound:
| Potential Issue | Mechanism | Consequence | Troubleshooting Strategy |
| False Positive | Direct reduction of MTT by this compound. | Overestimation of cell viability. | Run cell-free controls; use alternative viability assays. |
| False Negative | Pro-oxidant effects of this compound inhibiting cellular reductases. | Underestimation of cell viability. | Corroborate with alternative viability assays. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4][5]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4]
Logical Workflow for Investigating MTT Assay Interference:
Caption: Troubleshooting workflow for MTT assay interference.
Reactive Oxygen Species (ROS) Assays (e.g., DCFDA and Amplex Red)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA) assay is a common method for measuring intracellular ROS.[12]
Potential for Interference:
This compound's catalase activity will decompose H₂O₂, a major ROS detected by DCFDA. This will lead to a significant underestimation of ROS levels. Conversely, if this compound acts as a pro-oxidant in the specific cellular context, it could increase the oxidation of the probe, leading to an overestimation of ROS.
Troubleshooting Steps:
-
Positive Control: Use a known ROS inducer (e.g., H₂O₂ or pyocyanin) to confirm that the assay is working in your system.[13][14] The quenching of this positive control signal by this compound can be indicative of its catalase activity.
-
Cell-Free System: Test the effect of this compound on the oxidation of DCFH in a cell-free system to check for direct interactions.
-
Alternative ROS Probes: Employ ROS probes that detect specific species, such as those for superoxide (e.g., MitoSOX Red) or hydroxyl radicals, to dissect the effects of this compound.
Experimental Protocol: DCFDA Assay
-
Cell Culture: Seed cells in a dark, clear-bottomed 96-well plate and allow them to adhere overnight.[12]
-
DCFDA Loading: Remove the media and incubate the cells with 10-50 µM DCFDA solution in buffer or phenol (B47542) red-free media for 30-45 minutes at 37°C in the dark.[12][13]
-
Treatment: Wash the cells and add your experimental treatments, including this compound and controls.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence microplate reader.[12]
The Amplex Red assay measures H₂O₂ concentration based on the horseradish peroxidase (HRP)-catalyzed conversion of Amplex Red to the fluorescent product, resorufin.[15][16][17]
Potential for Interference:
The catalase mimetic activity of this compound will directly consume H₂O₂, the substrate for the Amplex Red reaction. This will lead to a decrease in the fluorescent signal and a significant underestimation of H₂O₂ levels. Some studies have also shown that dietary antioxidants can interfere with Amplex Red-coupled fluorescence assays.[18]
Troubleshooting Steps:
-
Spike and Recovery: In a cell-free system, add a known amount of H₂O₂ to the reaction with and without this compound. A lower signal in the presence of this compound will quantify its H₂O₂ scavenging activity.
-
Alternative H₂O₂ Measurement: Consider using an alternative method for H₂O₂ detection that does not rely on enzymatic reactions, although these may be less sensitive.
Experimental Protocol: Amplex Red Assay
-
Reagent Preparation: Prepare a working solution containing Amplex Red reagent and HRP in a reaction buffer.[16][17]
-
Standard Curve: Prepare a standard curve of H₂O₂ concentrations.[17]
-
Reaction Initiation: Add the Amplex Red/HRP working solution to samples and standards in a 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16]
-
Fluorescence Measurement: Measure the fluorescence with an excitation of ~530-560 nm and emission of ~590 nm.[15][19]
Signaling Pathway: this compound's Mechanism of Action
Caption: Dual enzymatic activity of this compound.
Antioxidant Capacity Assays (e.g., SOD and Catalase Activity Assays)
These assays typically measure the inhibition of a superoxide-generating system.
Potential for Interference:
This compound will act as an SOD mimetic, leading to an apparent increase in the total SOD activity of the sample. This is not an interference in the traditional sense, but rather the assay measuring the intended activity of the compound.
Troubleshooting Steps:
-
Control for this compound Activity: To measure the endogenous cellular SOD activity in the presence of this compound, a specific inhibitor of this compound would be needed, which may not be readily available.
-
Report as Total SOD-like Activity: When treating cells or tissues with this compound, the measured activity should be reported as "total SOD-like activity" rather than endogenous SOD activity.
Experimental Protocol: SOD Activity Assay (WST-1 based)
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reagent Preparation: Prepare a working solution containing WST-1 (a water-soluble tetrazolium salt) and an enzyme working solution (containing xanthine (B1682287) oxidase).[20]
-
Reaction: In a 96-well plate, mix the sample with the WST-1/enzyme working solution and initiate the reaction by adding a substrate like hypoxanthine.
-
Absorbance Measurement: Measure the absorbance at ~450 nm. The inhibition of color development is proportional to the SOD activity.[20]
These assays often measure the breakdown of H₂O₂.
Potential for Interference:
Similar to the SOD assay, this compound will exhibit catalase activity, leading to an apparent increase in the total catalase activity of the sample.
Troubleshooting Steps:
-
Control for this compound Activity: To isolate endogenous catalase activity, a specific inhibitor for this compound would be required.
-
Report as Total Catalase-like Activity: The results should be interpreted as the "total catalase-like activity" in the presence of this compound.
Experimental Protocol: Catalase Activity Assay (Amplex Red based)
-
Sample Incubation: Incubate the sample with a known concentration of H₂O₂ for a specific time.[22]
-
Reaction Termination (optional): Stop the reaction.
-
H₂O₂ Detection: Add Amplex Red reagent and HRP to measure the remaining H₂O₂.[22]
-
Fluorescence Measurement: Measure the fluorescence as described in the Amplex Red assay protocol. The decrease in fluorescence compared to a no-enzyme control is proportional to the catalase activity.[22]
Experimental Workflow for Antioxidant Enzyme Assays with this compound:
Caption: Workflow for antioxidant enzyme assays.
This technical support center provides a starting point for troubleshooting potential interferences of this compound with common laboratory assays. As with any experimental system, careful controls and orthogonal validation methods are crucial for accurate data interpretation.
References
- 1. The pro-oxidative activity of SOD and nitroxide SOD mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superoxide Dismutase Administration: A Review of Proposed Human Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salen-manganese complexes: sophisticated tools for the analysis of intercellular ROS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. researchgate.net [researchgate.net]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 20. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. ulab360.com [ulab360.com]
Technical Support Center: Overcoming Poor Bioavailability of EUK-118 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of EUK-118, a synthetic salen-manganese complex with superoxide (B77818) dismutase (SOD) and catalase mimetic activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a concern?
A1: this compound is a synthetic catalytic scavenger of reactive oxygen species (ROS), mimicking the activity of both superoxide dismutase (SOD) and catalase. Its therapeutic potential is significant in conditions associated with oxidative stress. However, like many metal-containing compounds and poorly water-soluble molecules, this compound likely faces challenges with oral bioavailability due to factors such as low aqueous solubility, poor membrane permeability, and potential degradation in the gastrointestinal (GI) tract. These factors can lead to low and variable plasma concentrations, limiting its therapeutic efficacy.
Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?
A2: The most promising strategies for improving the bioavailability of poorly soluble compounds like this compound focus on advanced formulation approaches. These include:
-
Nanoencapsulation: Formulating this compound into nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or liposomes, can protect it from degradation, improve its solubility, and enhance its absorption across the intestinal barrier.[1][2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the dissolution and absorption of lipophilic drugs by forming a fine emulsion in the GI tract.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in vivo is another potential strategy.
Q3: What are the key in vitro characterization techniques for this compound nanoformulations?
A3: Essential in vitro characterization of this compound nanoformulations includes:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to ensure a small and uniform particle size, which is critical for absorption.
-
Zeta Potential: Indicates the surface charge of the nanoparticles, which predicts the physical stability of the colloidal dispersion.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determined using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound successfully incorporated into the nanoparticles.
-
In Vitro Drug Release: Assessed using methods like dialysis bag diffusion to understand the release kinetics of this compound from the nanoformulation in simulated physiological fluids.
Q4: How can I assess the in vivo performance of my this compound formulation?
A4: In vivo pharmacokinetic studies in animal models (e.g., rats) are crucial. These studies involve administering the this compound formulation (e.g., orally) and a control (e.g., free this compound suspension). Blood samples are collected at various time points and the concentration of this compound is measured using a validated analytical method like LC-MS/MS. Key pharmacokinetic parameters to compare include the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).[3]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Preclinical Studies
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Aqueous Solubility | Formulate this compound into a solubilizing vehicle. Consider developing a nanoformulation such as a Solid Lipid Nanoparticle (SLN) or a liposomal formulation.[1][2] |
| Degradation in the GI Tract | Encapsulate this compound in a protective carrier like a liposome (B1194612) or SLN to shield it from the harsh environment of the stomach and intestines.[4] |
| Poor Membrane Permeability | Utilize nanoformulations to take advantage of endocytic uptake pathways in the gut. The small size of nanoparticles can facilitate transport across the intestinal epithelium. |
| First-Pass Metabolism | Investigate lymphatic transport by using lipid-based formulations like SLNs, which can be absorbed through the lymphatic system, bypassing the liver initially. |
Issue 2: Instability of this compound Nanoformulation During Storage
| Potential Cause | Troubleshooting/Optimization Strategy |
| Particle Aggregation | Optimize the surface charge (zeta potential) of the nanoparticles. A zeta potential of ±30 mV is generally considered stable. Increase the concentration of the stabilizing surfactant. |
| Drug Leakage from Nanoparticles | Select a lipid matrix with a higher melting point for SLNs to create a more stable crystalline structure. For liposomes, choose lipids with a higher phase transition temperature. |
| Lipid Oxidation | Store the formulation at a low temperature (e.g., 4°C) and protect it from light. Consider adding a lipid-soluble antioxidant to the formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)[5]
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. This compound is then dissolved in the molten lipid under magnetic stirring to ensure a homogenous mixture.
-
Preparation of Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Homogenization: The hot aqueous phase is added to the hot lipid phase under high-speed homogenization (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: The pre-emulsion is immediately subjected to high-power probe ultrasonication for a specific duration (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and SLN Formation: The resulting nanoemulsion is cooled down in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: The SLN dispersion is then characterized for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound Loaded Liposomes
This protocol outlines the preparation of this compound loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC))
-
Cholesterol
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Film Formation: this compound, phospholipids, and cholesterol are dissolved in an organic solvent in a round-bottom flask. The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: The lipid film is hydrated with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Unencapsulated this compound is removed from the liposomal dispersion by methods such as dialysis or size exclusion chromatography.
-
Characterization: The final liposomal formulation is characterized for particle size, PDI, zeta potential, and encapsulation efficiency.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Poorly Soluble Compound with and without Nanoformulation (Oral Administration in Rats)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Free Compound Suspension | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 |
| SLN Formulation | 750 ± 90 | 1.5 ± 0.3 | 3600 ± 450 | 600 |
| Liposomal Formulation | 620 ± 75 | 1.8 ± 0.4 | 3100 ± 380 | 517 |
Note: This is example data for illustrative purposes and does not represent actual data for this compound.
Mandatory Visualizations
Signaling Pathway of this compound in Mitigating Oxidative Stress
This compound, as a SOD and catalase mimetic, directly neutralizes reactive oxygen species (ROS). This action prevents the activation of downstream stress-activated protein kinase (SAPK) pathways, including p38 MAPK, JNK, and ERK, which are often triggered by oxidative stress and can lead to inflammation and apoptosis.[6][7][8][9]
Caption: this compound mitigates oxidative stress and subsequent signaling.
Experimental Workflow for Enhancing this compound Bioavailability
This workflow outlines the key steps from formulation development to in vivo evaluation for improving the bioavailability of this compound.
Caption: Workflow for improving this compound bioavailability.
References
- 1. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Liposomal Formulations of a New Zinc(II) Complex Exhibiting High Therapeutic Potential in a Murine Colon Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
EUK-118 Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential degradation issues encountered during experiments with EUK-118, a salen-manganese complex. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other EUK compounds?
This compound is a synthetic salen-manganese complex.[1][2] It is a structural analog of other well-known superoxide (B77818) dismutase (SOD) and catalase mimetics like EUK-8 and EUK-134.[2] While structurally similar, this compound has been reported to exhibit significantly reduced SOD and catalase-like activity compared to EUK-8 and EUK-134.[2] The chemical formula for this compound is C₂₂H₂₅MnN₂O₈, and its molecular weight is 500.4 g/mol .[1]
Q2: What are the likely degradation pathways for this compound?
-
Hydrolysis: The imine bonds (C=N) in the salen ligand are susceptible to hydrolysis, which would lead to the breakdown of the ligand and subsequent release of the manganese ion. This can be catalyzed by acidic or basic conditions. The hydrolysis of the imine bond would likely yield salicylaldehyde (B1680747) derivatives and the corresponding diamine.
-
Oxidation: The manganese center in this compound can potentially be oxidized from Mn(III) to higher oxidation states, which could alter its catalytic activity and stability. The salen ligand itself, particularly the phenol (B47542) groups, can also undergo oxidation, potentially leading to the formation of phenoxyl radicals and subsequent downstream products.
Q3: What are the potential degradation products of this compound?
Based on the likely degradation pathways, the following are potential degradation products:
-
Hydrolysis Products:
-
3,5-dimethoxysalicylaldehyde
-
N,N'-bis(3,5-dimethoxysalicylidene)ethylenediamine (the free salen ligand)
-
Ethylenediamine
-
Free manganese ions (in various oxidation states)
-
-
Oxidation Products:
-
Oxidized forms of the salen ligand (e.g., phenoxyl radical species, quinone-type structures).
-
Complexes with manganese in a higher oxidation state (e.g., Mn(IV)).
-
Q4: What are the potential effects of this compound degradation on experimental results?
Degradation of this compound can significantly impact experimental outcomes:
-
Loss of Activity: Degradation of the complex will lead to a loss of its intended catalytic activity.
-
Altered Biological Effects: The degradation products themselves may have biological effects that could confound experimental results. For example, free manganese ions can be toxic at certain concentrations.
-
Inconsistent Results: The presence of varying amounts of degradation products can lead to high variability and poor reproducibility in experimental data.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the use of this compound, potentially due to its degradation.
| Observed Problem | Potential Cause (Degradation-Related) | Recommended Action |
| Loss of expected biological activity or inconsistent results over time. | Degradation of the this compound complex due to improper storage or handling. | 1. Verify Storage Conditions: Ensure this compound is stored as recommended by the supplier (typically protected from light and moisture at a low temperature). 2. Prepare Fresh Solutions: Prepare fresh solutions of this compound for each experiment. Avoid using old stock solutions. 3. Assess Purity: If possible, assess the purity of the this compound stock using analytical techniques like HPLC-UV to check for the presence of degradation products. |
| Precipitate formation in the experimental medium. | Hydrolysis of the salen ligand, leading to the formation of less soluble degradation products. The free ligand or manganese hydroxides may precipitate. | 1. Check pH of the Medium: Ensure the pH of your experimental buffer is within a stable range for the complex. Avoid highly acidic or basic conditions. 2. Solvent Compatibility: Confirm the solubility of this compound and its potential degradation products in your experimental system. Consider using a co-solvent if necessary and if it does not interfere with the assay. |
| Unexpected color change of the this compound solution. | Oxidation of the manganese center or the salen ligand. | 1. Protect from Light and Air: Minimize exposure of the this compound solution to light and atmospheric oxygen. Use amber vials and de-gassed solvents where possible. 2. Avoid Oxidizing Agents: Ensure that the experimental medium does not contain strong oxidizing agents that could react with the complex. |
| Interference or unexpected signals in analytical assays (e.g., fluorescence, absorbance). | Degradation products may have different spectral properties than the intact complex, leading to interference. | 1. Run Controls: Include a "degraded this compound" control in your assay. This can be prepared by intentionally subjecting a sample of this compound to harsh conditions (e.g., strong acid or oxidant) to observe the effect of degradation products. 2. Use a Stability-Indicating Analytical Method: Employ a chromatographic method like HPLC to separate the intact this compound from its degradation products before quantification. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound or its solution at an elevated temperature (e.g., 80°C) for an extended period.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating method, such as HPLC-UV/MS.
-
Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradation Products
Objective: To develop a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method to separate and identify this compound and its potential degradation products.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where this compound and its potential degradation products absorb (a photodiode array detector is recommended to obtain full spectra).
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100 - 1000.
-
Fragmentation: Perform MS/MS analysis on the major peaks to obtain structural information for identification of degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: EUK-118 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the delivery of EUK-118 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that belongs to the class of salen-manganese complexes. It functions as a mimetic of two critical antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. This dual activity allows this compound to catalytically scavenge reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which are implicated in cellular damage in various pathological conditions.
Q2: In which animal models has this compound or its analogs shown efficacy?
A2: this compound and its close analog, EUK-134, have demonstrated protective effects in a variety of animal models of diseases associated with oxidative stress. These include, but are not limited to, models of endotoxic shock, ischemia-reperfusion injury in the kidney and brain, and neurodegenerative diseases.[1][2] In a rat model of renal ischemia-reperfusion, a single intravenous injection of EUK-134 at 0.2 mg/kg significantly improved renal function.[1]
Q3: What are the known signaling pathways modulated by this compound?
A3: By reducing oxidative stress, this compound is known to modulate key signaling pathways involved in cellular protection and inflammation. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By mitigating ROS-induced activation of pro-inflammatory MAPK pathways and promoting the activation of the Nrf2 antioxidant response element (ARE) pathway, this compound helps to restore cellular homeostasis.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Solution
Q: I am observing precipitation of this compound when preparing my dosing solution or during administration. What could be the cause and how can I troubleshoot this?
A: Precipitation of this compound is a common issue due to its hydrophobic nature and limited aqueous solubility.
Possible Causes:
-
Low Solubility in Aqueous Vehicles: this compound and similar salen-manganese complexes have poor water solubility. Using a purely aqueous vehicle like saline for the final injection solution can lead to precipitation, especially at higher concentrations.
-
Solvent Shock: Rapidly diluting a concentrated stock of this compound in an organic solvent (like DMSO) with an aqueous buffer can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.
-
pH Sensitivity: The stability and solubility of salen-manganese complexes can be influenced by the pH of the solution.
Troubleshooting Steps:
-
Vehicle Selection:
-
For intravenous (IV) or intraperitoneal (IP) administration, consider using a co-solvent system. While specific vehicles for this compound are not extensively published, for similar poorly soluble compounds, a common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol, and then further dilute it with an aqueous vehicle like saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of the organic solvent low to avoid toxicity in the animals.
-
For some salen-manganese complexes, the use of an acetate (B1210297) axial ligand instead of a chloride ligand has been shown to improve water solubility.[3]
-
-
Solution Preparation Technique:
-
To avoid "solvent shock," add the concentrated organic stock solution of this compound dropwise into the vigorously stirring aqueous vehicle. This gradual addition allows for better dispersion and can prevent immediate precipitation.
-
Slightly warming the vehicle before adding the stock solution can sometimes improve solubility, but ensure the temperature is not high enough to cause degradation of the compound.
-
-
Formulation Strategies for Poorly Soluble Compounds:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient for this purpose.
-
Surfactants: The use of non-ionic surfactants like polysorbates (e.g., Tween 80) or cremophor EL can help to create micellar formulations that improve the solubility of hydrophobic compounds. However, it is important to use the lowest effective concentration to minimize potential toxicity.
-
Liposomes: Encapsulating this compound in liposomes can improve its solubility and modify its pharmacokinetic profile.
-
Issue 2: Suspected Lack of Efficacy or Inconsistent Results
Q: My in vivo study with this compound is not showing the expected protective effects, or the results are highly variable. What could be the reasons?
A: Inconsistent efficacy can stem from issues with the compound's stability, delivery, or the experimental design.
Possible Causes:
-
Degradation of this compound: Salen-manganese complexes can be sensitive to light and may degrade in certain solutions over time.
-
Poor Bioavailability: Due to its low solubility, the amount of this compound reaching the target tissue might be insufficient if not formulated properly.
-
Timing and Route of Administration: The therapeutic window for antioxidant intervention can be narrow. The timing of this compound administration relative to the induced injury is critical.
Troubleshooting Steps:
-
Compound Stability:
-
Prepare this compound solutions fresh before each experiment and protect them from light.
-
If storing stock solutions, do so at -20°C or -80°C in an appropriate solvent and minimize freeze-thaw cycles.
-
-
Dose and Route Optimization:
-
Refer to published studies for guidance on effective doses and administration routes for similar models. For instance, in a rat model of renal ischemia-reperfusion, a single IV dose of 0.2 mg/kg of EUK-134 was effective.[1]
-
Ensure the chosen route of administration is appropriate for achieving sufficient concentrations in the target organ. Intravenous administration generally provides the most direct and predictable systemic exposure.
-
-
Experimental Protocol Review:
-
Carefully review the timing of this compound administration. In many models of acute injury, pre-treatment or administration at the time of reperfusion is crucial.
-
Ensure that the chosen animal model and injury severity are appropriate for observing a protective effect of an antioxidant.
-
Issue 3: Observed Adverse Effects in Animals
Q: I am observing adverse effects in my animals after this compound administration. What are the potential signs of toxicity and how can I mitigate them?
A: While specific toxicity data for this compound is limited in publicly available literature, general principles of toxicology for novel compounds and observations from related compounds can provide guidance.
Potential Signs of Adverse Effects:
-
Local Irritation: Redness, swelling, or signs of pain at the injection site, particularly with subcutaneous or intramuscular routes.
-
Systemic Effects: Lethargy, ruffled fur, changes in body weight or food/water intake, or altered breathing patterns.
-
Vehicle-Related Toxicity: The chosen vehicle, especially if it contains high concentrations of organic solvents or surfactants, can cause adverse effects.
Mitigation Strategies:
-
Dose-Response Assessment:
-
If toxicity is suspected, perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and administration protocol.
-
-
Vehicle Control Group:
-
Always include a vehicle control group in your experiments to differentiate between the effects of this compound and the delivery vehicle itself.
-
-
Refine Administration Technique:
-
For intravenous injections, ensure a slow infusion rate to avoid rapid changes in blood concentration.
-
For intraperitoneal injections, ensure the needle is correctly placed to avoid injection into organs.
-
-
Monitor Animal Welfare:
-
Closely monitor the animals after dosing for any signs of distress or adverse effects. Consult with a veterinarian if any concerns arise. In a study with EUK-134 in rats, the treatment itself did not result in any observable neuronal damage.[2]
-
Quantitative Data from Animal Studies with EUK-134
The following tables summarize quantitative data from preclinical studies using EUK-134, a close structural analog of this compound.
Table 1: Efficacy of EUK-134 in a Rat Model of Renal Ischemia-Reperfusion
| Parameter | Control (Ischemia-Reperfusion) | EUK-134 (0.2 mg/kg, IV) | Reference |
| Glomerular Filtration Rate (GFR) after 30 min ischemia | Significantly reduced | Significantly improved compared to control | [1] |
| Glomerular Filtration Rate (GFR) after 45 min ischemia | Significantly reduced | Significantly improved compared to control | [1] |
| Renal Function Recovery (1 week post-75 min ischemia) | Impaired | Significantly better recovery than control | [1] |
Table 2: Neuroprotective Effects of EUK-134 in a Rat Model of Kainate-Induced Excitotoxicity
| Parameter | Kainate Treatment | Kainate + EUK-134 Treatment | Reference |
| Neuronal Damage (CA1) | 52% | 22% | [2] |
| Neuronal Damage (CA3) | 37% | 7% | [2] |
| Neuronal Damage (Piriform Cortex) | 45% | 14% | [2] |
| Spectrin Breakdown Products (SBDPs) | Significantly increased | Markedly inhibited | [2] |
Experimental Protocols
Protocol 1: EUK-134 Administration in a Rat Model of Renal Ischemia-Reperfusion
-
Animal Model: Male Wistar rats.
-
Procedure: Uninephrectomy followed by clamping of the contralateral renal artery for various durations (30, 45, 60, or 75 minutes).
-
Dosing Solution: EUK-134 was administered as a single intravenous injection. The specific vehicle used for the final dilution is not detailed in the publication, but a common practice for such compounds is to dissolve in a minimal amount of a biocompatible organic solvent and then dilute in sterile saline.
-
Dose and Administration: A single dose of 0.2 mg/kg of EUK-134 was injected intravenously just before unclamping the renal artery (reperfusion).
-
Outcome Measures: Glomerular filtration rate was assessed 2 hours after reperfusion. Long-term renal function was monitored for one week after a 75-minute ischemic insult.
-
Reference: [1]
Protocol 2: EUK-134 Administration in a Rat Model of Kainate-Induced Neuropathology
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Seizure activity was induced by a single subcutaneous injection of kainic acid (10 mg/kg).
-
Dosing Solution: The publication does not specify the vehicle for EUK-134 administration.
-
Dose and Administration: The route of administration for EUK-134 is not explicitly stated in the abstract, but the study design involved pretreatment with the compound.
-
Outcome Measures: Indices of oxidative stress (protein nitration), activation of transcription factors (AP-1 and NF-κB), and neuronal damage were assessed. Spectrin proteolysis was measured as an indicator of neuronal cell death.
-
Reference: [2]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Modulation of Oxidative Stress Signaling Pathways
Caption: this compound's dual SOD/catalase mimetic activity reduces ROS, thereby inhibiting pro-inflammatory MAPK signaling and promoting the Nrf2-mediated antioxidant response.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to troubleshoot and resolve issues of this compound precipitation in experimental preparations.
References
- 1. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bumc.bu.edu [bumc.bu.edu]
Validation & Comparative
A Comparative Analysis of EUK-118 and EUK-134 Antioxidant Activity: A Review of Available Data
EUK-134: A Potent Mimetic of Endogenous Antioxidant Enzymes
EUK-134, a salen-manganese complex, is a synthetic molecule designed to mimic the catalytic activities of two crucial endogenous antioxidant enzymes: superoxide (B77818) dismutase and catalase.[1][2][3] This dual functionality allows EUK-134 to catalytically neutralize two key reactive oxygen species (ROS), the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), in a cyclical manner. This mechanism makes it a self-regenerating antioxidant, offering prolonged protection against oxidative stress.[3]
The protective effects of EUK-134 have been demonstrated in a variety of preclinical models, showcasing its potential therapeutic applications. Studies have shown its efficacy in mitigating damage in models of renal ischemia-reperfusion injury, kainate-induced neurotoxicity, and UV-induced skin damage.[1][2][4]
Mechanism of Action: A Two-Step Neutralization of Reactive Oxygen Species
The antioxidant activity of EUK-134 is a two-step process that mirrors the functions of SOD and catalase:
-
Superoxide Dismutase (SOD) Mimetic Activity: EUK-134 catalyzes the dismutation of the highly reactive superoxide radical into hydrogen peroxide and oxygen.
-
Catalase Mimetic Activity: The hydrogen peroxide generated in the first step is then decomposed by EUK-134 into harmless water and oxygen.
This continuous cycle allows a single molecule of EUK-134 to neutralize numerous ROS molecules, highlighting its catalytic nature.
Quantitative Data on EUK-134 Antioxidant Activity
While a direct comparison with EUK-118 is unavailable, studies on EUK-134 provide some quantitative insights into its efficacy. For instance, topical application of EUK-134 has been shown to reduce the levels of lipid peroxides on UVA-exposed skin in a dose-dependent manner.[2] In a study on renal ischemia-reperfusion injury in rats, a single intravenous injection of EUK-134 at 0.2 mg/kg significantly improved glomerular filtration rate after 30 and 45 minutes of ischemia.[1]
| Parameter | Model System | Treatment | Outcome | Reference |
| Lipid Peroxidation | Human Skin (in vivo) | 0.01-0.1% topical EUK-134 pre-UVA exposure | Dose-dependent reduction in lipid peroxides | [2] |
| Glomerular Filtration Rate | Rat Kidney Ischemia-Reperfusion | 0.2 mg/kg IV EUK-134 | Significant improvement after 30 & 45 min ischemia | [1] |
| Neuronal Damage | Rat Limbic System (Kainate-induced seizures) | Pretreatment with EUK-134 | Significant reduction in neuronal damage | [4] |
Experimental Protocols for Assessing Antioxidant Activity
The evaluation of the antioxidant activity of compounds like this compound and EUK-134 involves specific in vitro assays to measure their SOD and catalase mimetic capabilities.
Superoxide Dismutase (SOD) Mimetic Activity Assay
A common method to determine SOD-like activity is the nitroblue tetrazolium (NBT) assay .
Principle: This assay relies on a system that generates superoxide radicals, such as the xanthine (B1682287)/xanthine oxidase system. In the absence of an SOD mimetic, the superoxide radicals reduce NBT to formazan (B1609692), a colored product that can be measured spectrophotometrically. When an SOD mimetic like EUK-134 is present, it competes with NBT for the superoxide radicals, thus inhibiting the formation of formazan. The degree of inhibition is proportional to the SOD mimetic activity of the compound.
Protocol Outline:
-
A reaction mixture is prepared containing a superoxide generating system (e.g., xanthine and xanthine oxidase) and NBT in a suitable buffer.
-
The test compound (e.g., EUK-134) is added to the reaction mixture at various concentrations.
-
The reaction is initiated, and the change in absorbance due to formazan formation is monitored over time using a spectrophotometer.
-
The percentage of inhibition of NBT reduction is calculated to determine the SOD mimetic activity.
Catalase Mimetic Activity Assay
The catalase-like activity can be assessed by monitoring the decomposition of hydrogen peroxide.
Principle: This assay directly measures the ability of the compound to break down hydrogen peroxide. The rate of H₂O₂ decomposition can be monitored spectrophotometrically by following the decrease in absorbance at a specific wavelength (e.g., 240 nm).
Protocol Outline:
-
A solution of hydrogen peroxide of a known concentration is prepared in a suitable buffer.
-
The test compound is added to the H₂O₂ solution.
-
The decrease in absorbance of H₂O₂ is measured over time with a spectrophotometer.
-
The catalase mimetic activity is calculated based on the rate of H₂O₂ decomposition.
Conclusion
EUK-134 stands out as a potent synthetic antioxidant with a well-defined dual mechanism of action, mimicking both SOD and catalase. Its protective effects against oxidative stress are supported by preclinical data in various disease models. However, the scientific literature currently lacks a direct, quantitative comparison of the antioxidant activity of this compound and EUK-134. Further research is required to elucidate the specific antioxidant properties of this compound and to establish a comparative efficacy profile against other EUK analogues. For professionals in drug development and research, EUK-134 represents a benchmark compound for the study of catalytic antioxidants, with established protocols for evaluating its bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prooxidant activity of the superoxide dismutase (SOD)-mimetic EUK-8 in proliferating and growth-arrested Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EUK-118 and Other Superoxide Dismutase Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EUK-118, a salen-manganese-based superoxide (B77818) dismutase (SOD) mimetic, with other prominent classes of SOD mimetics. The comparison is supported by available experimental data on their catalytic activities, and this guide includes detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows.
Introduction to Superoxide Dismutase Mimetics
Superoxide dismutase (SOD) enzymes are a crucial component of the endogenous antioxidant defense system, catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). SOD mimetics are synthetic compounds designed to replicate this catalytic activity.[1] These small-molecule antioxidants offer several advantages over the native enzymes, including improved stability, better cell permeability, and lower manufacturing costs, making them promising therapeutic agents for a variety of pathologies associated with oxidative stress, such as neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.[1]
This guide focuses on comparing this compound, a member of the salen-manganese complex family, with other well-characterized SOD mimetics, including manganese porphyrins (e.g., MnTE-2-PyP), manganese penta-azamacrocyclic complexes (e.g., M40403), and nitroxides (e.g., Tempol).
Mechanism of Action of SOD Mimetics
SOD mimetics catalytically remove superoxide radicals through a redox cycle involving a metal center, typically manganese. The metal ion is alternately reduced and oxidized as it transfers electrons to and from superoxide anions. This process efficiently converts the highly reactive superoxide into less reactive hydrogen peroxide, which can then be detoxified by catalase or other peroxidases.
Quantitative Comparison of SOD Mimetic Activity
The following table summarizes the available quantitative data on the superoxide dismutase (SOD) and catalase-like activities of this compound and other representative SOD mimetics. It is important to note that the data presented here are compiled from various studies and may have been obtained under different experimental conditions. Therefore, direct comparisons should be made with caution.
| SOD Mimetic Class | Representative Compound(s) | SOD Activity (kcat, M⁻¹s⁻¹) | Catalase Activity (kcat(H₂O₂), M⁻¹s⁻¹) | Key Characteristics |
| Salen-Manganese | This compound, EUK-8, EUK-134 | Comparable to other EUK compounds[2] | 13 (for EUK-8)[3] | Possesses both SOD and catalase-like activity. Activity can be modulated by substitutions on the salen ligand.[2][4] |
| Mn-Porphyrins | MnTE-2-PyP, MnTBAP | ~10⁷ - 10⁸ | 5.8 (for MnTBAP³⁻)[3] | Potent SOD mimetics; some also exhibit catalase and peroxynitrite scavenging activity.[5][6] |
| Mn Penta-azamacrocycles | M40403 (Imisopasem) | 1.6 x 10⁷[6] | 8.2[3] | Highly selective for superoxide with a high catalytic rate.[6][7] |
| Nitroxides | Tempol | Generally considered a stoichiometric scavenger rather than a catalytic mimetic[6] | - | Broad-spectrum antioxidant properties.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of SOD mimetics are provided below.
Superoxide Dismutase (SOD) Activity Assay (Pyrogallol Autoxidation Method)
This assay measures the ability of an SOD mimetic to inhibit the autoxidation of pyrogallol (B1678534), which is a superoxide-driven reaction.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.2) containing 1 mM DTPA
-
Pyrogallol solution (25 mM in 10 mM HCl)
-
SOD mimetic test solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the SOD mimetic at the desired concentration in a cuvette.
-
Initiate the reaction by adding a small volume of the pyrogallol solution to the reaction mixture.
-
Immediately monitor the increase in absorbance at 420 nm at 25°C for a defined period (e.g., 2-3 minutes). The rate of increase in absorbance corresponds to the rate of pyrogallol autoxidation.
-
Perform a control experiment without the SOD mimetic to determine the uninhibited rate of autoxidation.
-
Calculate the percentage of inhibition of pyrogallol autoxidation caused by the SOD mimetic.
-
One unit of SOD activity is typically defined as the amount of mimetic required to inhibit the rate of pyrogallol autoxidation by 50%.
Catalase Activity Assay (Hydrogen Peroxide Decomposition Method)
This assay directly measures the decomposition of hydrogen peroxide (H₂O₂) catalyzed by the mimetic.
Materials:
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in phosphate buffer)
-
Catalase mimetic test solution
-
UV-Vis Spectrophotometer
Procedure:
-
Equilibrate the H₂O₂ solution in the phosphate buffer to 25°C in a quartz cuvette.
-
Monitor the initial absorbance of the H₂O₂ solution at 240 nm.
-
Add the catalase mimetic test solution to the cuvette and mix quickly.
-
Record the decrease in absorbance at 240 nm over time as the H₂O₂ is decomposed.
-
The rate of decrease in absorbance is proportional to the catalase activity of the mimetic.
-
The catalytic rate constant (kcat) can be calculated from the initial rate of H₂O₂ decomposition at various substrate and mimetic concentrations.
Experimental Workflow for Evaluating SOD Mimetics
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel SOD mimetic.
References
- 1. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 2. Salen-manganese complexes as catalytic scavengers of hydrogen peroxide and cytoprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bumc.bu.edu [bumc.bu.edu]
- 5. Development of Manganic Porphyrin Mimetics of Superoxide Dismutase Activity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
EUK-118: A Potent Antioxidant Masquerading as a Negative Control
An Objective Comparison of EUK-118's Antioxidant Properties Against Established Alternatives
For researchers, scientists, and drug development professionals engaged in the study of oxidative stress and antioxidant efficacy, the selection of appropriate controls is paramount to the integrity of experimental outcomes. This guide addresses a common misconception regarding the synthetic salen-manganese complex, this compound, and its purported role as a negative control in antioxidant studies. Contrary to this notion, this compound is a potent antioxidant, exhibiting biomimetic properties of two critical endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase.
This guide will elucidate the true nature of this compound's antioxidant activity, explain the principles of proper negative controls in this research area, and provide a comparative analysis of this compound's performance against well-established, potent antioxidants, namely Trolox (a water-soluble analog of Vitamin E), N-acetylcysteine (NAC), and Vitamin E. All quantitative data is presented in structured tables, and detailed experimental protocols for key antioxidant assays are provided to ensure reproducibility.
The Misconception of this compound as a Negative Control
A negative control in an antioxidant assay should be a substance that is not expected to exhibit any antioxidant activity. Typically, this would be the vehicle (the solvent used to dissolve the test compounds) or an inactive analog of the molecule of interest. This compound, however, is a catalytic antioxidant that actively scavenges reactive oxygen species (ROS). Its mechanism of action involves mimicking the enzymatic activity of SOD, which converts superoxide radicals to hydrogen peroxide, and catalase, which then decomposes hydrogen peroxide into water and oxygen. Therefore, its inclusion as a negative control would lead to a fundamental misinterpretation of experimental results.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the antioxidant activity of this compound's close and more extensively studied analog, EUK-134, alongside potent, commonly used antioxidants. It is important to note that a direct comparison of IC50 values from radical scavenging assays (like DPPH) with the enzymatic mimetic activity of EUK-134 is not straightforward, as they measure different aspects of antioxidant capacity.
| Compound | Assay | Activity Metric | Reported Value |
| EUK-134 | Catalase Mimetic Activity | H₂O₂ Consumption Rate | 234 µM/min[1] |
| Cytoprotective Activity | Equivalent to Bovine Liver Catalase | 80 µM EUK-134 ≈ 290 units/ml Catalase[2] | |
| Trolox | DPPH Radical Scavenging | IC50 | ~3.77 µg/mL[2] |
| ABTS Radical Scavenging | IC50 | ~2.93 µg/mL[2] | |
| N-acetylcysteine (NAC) | DPPH Radical Scavenging | IC50 | 89.23 µM[3] |
| Vitamin E (α-tocopherol) | DPPH Radical Scavenging | - | Higher than γ-tocopherol, δ-tocopherol, and tocotrienols in some studies. |
Experimental Protocols
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by an enzymatic reaction (e.g., xanthine (B1682287)/xanthine oxidase). The SOD-like activity of a compound is measured by its ability to scavenge the superoxide radicals, thus inhibiting the formation of the colored formazan (B1609692) product.
Protocol:
-
Prepare a working solution of the tetrazolium salt and the enzyme solution (xanthine oxidase).
-
In a 96-well plate, add the sample (this compound or other test compounds) at various concentrations.
-
Add the substrate (xanthine) to all wells.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
The percentage of inhibition of the radical-generating reaction is calculated relative to a control without the antioxidant. The concentration of the compound that causes 50% inhibition (IC50) can be determined.
Catalase Activity Assay
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase or a catalase mimetic. The remaining H₂O₂ can be quantified by its reaction with a suitable substrate to produce a colored product.
Protocol:
-
Prepare a solution of hydrogen peroxide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Add the sample (this compound or other test compounds) to the H₂O₂ solution.
-
Incubate for a specific time at a controlled temperature (e.g., 25°C).
-
Stop the reaction by adding a reagent that will react with the remaining H₂O₂. For example, a mixture of ferrous ammonium (B1175870) sulfate (B86663) and xylenol orange, which forms a colored complex with iron in the presence of H₂O₂.
-
Measure the absorbance of the colored product at the appropriate wavelength (e.g., 560 nm).
-
The catalase activity is calculated based on the amount of H₂O₂ decomposed per unit of time.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) or ethanol.
-
In a 96-well plate or cuvettes, add the sample (e.g., Trolox, NAC, Vitamin E) at various concentrations.
-
Add the DPPH working solution to each well. A vehicle control containing only the solvent and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
Visualizing Antioxidant Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic cascade of ROS detoxification and a typical workflow for an in vitro antioxidant assay.
References
A Comparative Guide to Salen-Manganese SOD/Catalase Mimetics: Evaluating Efficacy and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The salen-manganese complexes are recognized for their potential in mitigating oxidative stress, a key factor in a multitude of pathological conditions. These synthetic molecules offer potential advantages over native enzymes, including better stability and bioavailability due to their lower molecular weight. Their dual SOD and catalase-like activities enable them to neutralize both superoxide (B77818) radicals and hydrogen peroxide, offering a comprehensive approach to combating reactive oxygen species (ROS).
Comparative Efficacy of Salen-Manganese Complexes
The available data on salen-manganese complexes indicates that structural modifications to the parent salen ligand can significantly influence their catalytic activity, particularly their catalase-mimetic function. While many analogs exhibit comparable SOD-like activity, their ability to scavenge hydrogen peroxide can vary widely. This structure-activity relationship is a critical consideration for the therapeutic application of these compounds.
Below is a summary of the available quantitative data comparing the SOD and catalase-like activities of various EUK compounds. It is important to note the limited specific data for EUK-118 in the reviewed literature.
| Compound | Superoxide Dismutase (SOD) Activity (IC50, µM) | Catalase-Like Activity (kcat, M⁻¹s⁻¹) | Key Findings |
| EUK-8 | ~0.7 | 13 | Prototype salen-manganese complex with both SOD and catalase activity.[1] |
| This compound | 2 | Not Reported | Exhibited slightly lower SOD activity compared to other analogs in one study.[2] |
| EUK-124 | 5 | Not Reported | Showed lower SOD activity, potentially due to poor solubility.[2] |
| EUK-134 | Comparable to EUK-8 | Enhanced catalase activity compared to EUK-8 | Structural modifications (alkoxy substitution) led to improved catalase activity and cytoprotective effects.[3][4] |
| EUK-189 | Comparable to EUK-8 | Enhanced catalase activity compared to EUK-8 | Alkoxy-substituted analog with demonstrated neuroprotective efficacy in a rodent stroke model.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of SOD/catalase mimetics. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Superoxide Dismutase (SOD) Activity Assay (McCord-Fridovich Method)
This assay indirectly measures SOD activity by monitoring the inhibition of the reduction of a detector molecule (e.g., cytochrome c or nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
Xanthine solution (1 mM)
-
Cytochrome c solution (100 µM) or NBT solution (1.25 mM)
-
Xanthine oxidase solution (0.05 U/mL)
-
Test compound (this compound or alternative) at various concentrations
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing phosphate buffer, xanthine, and cytochrome c (or NBT).
-
Add the test compound at a range of concentrations to the respective wells.
-
Initiate the reaction by adding xanthine oxidase to each well.
-
Immediately measure the change in absorbance at 550 nm for cytochrome c reduction or 560 nm for formazan (B1609692) formation from NBT at 1-minute intervals for 5-10 minutes.
-
The rate of reduction in the absence of the test compound is considered the maximum rate.
-
Calculate the percentage of inhibition of cytochrome c reduction or NBT reduction for each concentration of the test compound.
-
The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Catalase Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (10 mM)
-
Test compound (this compound or alternative) at a known concentration
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Equilibrate the phosphate buffer and H₂O₂ solution to 25°C.
-
In a quartz cuvette, add the phosphate buffer and the test compound.
-
Initiate the reaction by adding the H₂O₂ solution and mix quickly.
-
Immediately record the decrease in absorbance at 240 nm for 1-3 minutes.
-
The rate of H₂O₂ decomposition is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹ at 240 nm).
-
The catalase-like activity (kcat) can be calculated based on the rate of decomposition and the concentration of the test compound.
In Vivo Model of Oxidative Stress (e.g., Ischemia-Reperfusion Injury in Rodents)
This protocol outlines a general procedure to evaluate the protective effects of SOD/catalase mimetics in a model of oxidative stress-induced tissue damage.
Animals:
-
Male Wistar rats (250-300g)
Procedure:
-
Anesthetize the animals (e.g., with isoflurane).
-
Induce ischemia by occluding a major artery (e.g., the middle cerebral artery for a stroke model) for a defined period (e.g., 90 minutes).
-
Administer the test compound (e.g., this compound or an alternative) or vehicle control intravenously or intraperitoneally at a predetermined dose, either before or at the onset of reperfusion.
-
Remove the occlusion to allow for reperfusion.
-
Monitor the animals for a set period (e.g., 24-48 hours).
-
Assess the extent of tissue damage (e.g., infarct volume in the brain using TTC staining).
-
Biochemical markers of oxidative stress (e.g., malondialdehyde levels, protein carbonyls) and inflammation can also be measured in tissue homogenates.
-
Compare the outcomes between the treated and vehicle control groups to determine the efficacy of the compound.
Visualizing Mechanisms and Workflows
To better understand the context of these studies, the following diagrams illustrate the relevant biological pathways and experimental processes.
Caption: Reactive Oxygen Species (ROS) Signaling Pathway.
Caption: Experimental Workflow for SOD/Catalase Mimetic Evaluation.
References
A Comparative Analysis of EUK-118 and Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the field of antioxidant therapeutics, both synthetic and natural compounds are subjects of intense research for their potential to mitigate oxidative stress-related pathologies. This guide provides a comparative analysis of EUK-118, a synthetic salen-manganese complex, and a selection of well-characterized natural antioxidants. The comparison focuses on their mechanisms of action, supported by available experimental data, and is supplemented with detailed experimental protocols for key antioxidant assays.
Introduction to Antioxidant Strategies
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of diseases. Antioxidant defense mechanisms can be broadly categorized into enzymatic and non-enzymatic systems. The primary enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase, which catalytically detoxify specific ROS. Non-enzymatic antioxidants, a diverse group including vitamins, polyphenols, and carotenoids, primarily act by scavenging free radicals.
This compound is a synthetic compound designed to mimic the catalytic activities of both SOD and catalase, positioning it as a potentially powerful therapeutic agent against oxidative stress. Natural antioxidants, such as resveratrol, vitamin C, and vitamin E, are widely studied for their health benefits, acting through various mechanisms including direct radical scavenging and modulation of endogenous antioxidant pathways.
Mechanism of Action
This compound: A Synthetic Enzyme Mimic
This compound is a member of the EUK series of synthetic salen-manganese complexes that possess superoxide dismutase (SOD) and catalase mimetic activities. Its mechanism involves a catalytic cycle where the manganese center alternates between oxidized and reduced states to dismutate superoxide radicals into hydrogen peroxide and oxygen, and subsequently decompose hydrogen peroxide into water and oxygen. This dual enzymatic activity allows it to neutralize two major ROS in a sequential manner.
Below is a diagram illustrating the catalytic cycle of this compound in scavenging reactive oxygen species.
Cross-Validation of EUK-118 Effects Demonstrates Cell-Type Specificity and Highlights Superiority of Analogs
A comprehensive review of available data reveals a significant disparity in the cytoprotective effects of the synthetic antioxidant EUK-118 across different cell lines. While its analog, EUK-134, consistently demonstrates protective effects against oxidative stress in various cell types, this compound has been shown to lack efficacy in certain models. This comparison guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a clear understanding of the differential activities of these salen-manganese complexes.
This compound and its close structural analog, EUK-134, are synthetic small molecules designed to mimic the enzymatic activities of superoxide (B77818) dismutase (SOD) and catalase.[1][2] This dual function allows them to catalytically scavenge reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which are major contributors to cellular damage in a variety of pathological conditions.[1][2] While both compounds share a common mechanism of action, their efficacy appears to be highly dependent on the specific cellular context.
Comparative Efficacy in Different Cell Lines
A key study comparing a series of salen-manganese complexes revealed a striking difference in the cytoprotective capabilities of this compound and EUK-134. In a cell culture model of hydrogen peroxide-induced oxidative stress, EUK-134 provided significant protection.[1][2] In stark contrast, under the same experimental conditions, This compound exhibited a complete lack of cytoprotection .[1] This finding is critical for researchers considering the use of this compound and underscores the importance of empirical validation in specific cell systems.
Further studies have consistently highlighted the protective effects of EUK-134 across a range of cell types, reinforcing its potential as a therapeutic agent. For instance, in primary human keratinocytes exposed to UVB radiation, EUK-134 significantly increased cell survival.[3] It has also demonstrated neuroprotective effects in rodent models of stroke and kainate-induced excitotoxicity, as well as in piglet models of neonatal hypoxia-ischemia.[2][4][5] More recently, EUK-134 was shown to protect retinal pigment epithelial cells from oxidative stress-induced apoptosis.[6]
The differential effects of these compounds are further illustrated in glial cells. One study demonstrated that EUK-134 could protect astrocytes from copper-induced toxicity, a process mediated by oxidative stress.[7] This suggests a potential therapeutic avenue for neurological disorders where astrocyte dysfunction plays a role. The cytoprotective effects of EUK-134 in various cell lines are summarized in the table below.
| Cell Line/Model | Stressor | EUK-134 Effect | This compound Effect | Reference |
| Cultured Fibroblasts | Hydrogen Peroxide | Cytoprotective | No Cytoprotection | [1][2] |
| Primary Human Keratinocytes | UVB Radiation | Increased Cell Survival | Not Reported | [3] |
| Rat Hippocampal Neurons (CA1 vs. CA3) | Kainate-induced Seizures | Differential Neuroprotection | Not Reported | [5] |
| Rat Retinal Pigment Epithelial (ARPE-19) Cells | Sodium Iodate | Improved Cell Viability | Not Reported | [6] |
| Piglet Striatal Neurons | Hypoxia-Ischemia | Increased Neuronal Viability | Not Reported | |
| Rat Astrocytes | Copper (CuES) | Attenuated Cell Death | Not Reported | [7] |
Mechanism of Action: Inhibition of the MAPK/p53 Signaling Pathway
The protective effects of EUK-134 are primarily attributed to its ability to mitigate oxidative stress-induced signaling cascades. A recurring mechanism observed across multiple studies is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways.[3][6]
Oxidative stress is a known activator of MAPK pathways, including ERK, JNK, and p38, which in turn can lead to the phosphorylation and activation of the tumor suppressor protein p53.[3] Activated p53 can then trigger apoptosis, or programmed cell death. By scavenging ROS, EUK-134 prevents the initial activation of these MAPK pathways, thereby reducing p53 accumulation and subsequent cell death.[3][6]
References
- 1. bumc.bu.edu [bumc.bu.edu]
- 2. Salen-manganese complexes as catalytic scavengers of hydrogen peroxide and cytoprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Application of EUK-134 in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper induces neuron-sparing, ferredoxin 1-independent astrocyte toxicity mediated by oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
EUK-118 vs. Tempol: A Comparative Efficacy Analysis for Researchers
For Immediate Release
This guide provides a detailed comparison of the efficacy of two prominent antioxidant compounds, EUK-118 and Tempol (B1682022), aimed at researchers, scientists, and professionals in drug development. The following sections objectively evaluate their performance based on available experimental data, focusing on their catalytic activities and therapeutic potential in neuroprotection and anti-inflammatory applications.
Core Mechanisms of Action
This compound is a synthetic salen-manganese complex renowned for its dual superoxide (B77818) dismutase (SOD) and catalase mimetic activities. This allows it to catalytically scavenge both superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), two key players in oxidative stress. Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide that primarily functions as an SOD mimetic, effectively reducing superoxide levels. While some studies suggest Tempol possesses minimal catalase-like activity, it is significantly less pronounced than that of this compound and its analogues.[1][2][3]
Catalytic Activity: A Quantitative Comparison
Direct head-to-head studies providing specific activity units for both compounds under identical conditions are limited. However, comparative studies and individual characterizations allow for a clear differentiation in their catalytic profiles. EUK-134, a closely related analogue of this compound with a similar salen-manganese core, has been shown to possess significant catalase activity, whereas Tempol is often used as a negative control in such assays, indicating negligible catalase-like function.[1]
| Catalytic Activity | This compound (and analogues like EUK-134) | Tempol |
| SOD Mimetic Activity | Potent | Potent |
| Catalase Mimetic Activity | Significant | Minimal to None |
Comparative Efficacy in Preclinical Models
Neuroprotection
Both this compound and Tempol have demonstrated neuroprotective effects in various preclinical models of oxidative stress-induced neuronal damage.
In a rat model of acute subdural hematoma, Tempol treatment significantly reduced infarct volumes and attenuated the production of free radicals.[4] Similarly, in a model of transient middle cerebral artery occlusion, Tempol reduced brain infarction volumes by approximately 50% and improved neurobehavioral outcomes.[4]
EUK-134 has also shown potent neuroprotective effects. In a model of kainate-induced excitotoxicity, EUK-134 significantly reduced neuronal damage in the hippocampus and piriform cortex.[5] Studies on paraquat-induced nephrotoxicity, which has neurological implications, demonstrated that EUK-134 provided protection at lower concentrations (10-300 µM) compared to Tempol (0.3-1.0 mM).[3]
| Neuroprotection Study | This compound/EUK-134 | Tempol |
| Paraquat-Induced Toxicity | Effective at 10-300 µM | Effective at 0.3-1.0 mM |
| Kainate-Induced Excitotoxicity | Significant reduction in neuronal damage | Data not directly compared |
| Stroke Models | Reduces brain infarct size | Reduces infarct volume by ~50% |
Anti-inflammatory Activity
The anti-inflammatory properties of both compounds are closely linked to their ability to mitigate oxidative stress, a key driver of inflammatory responses.
Tempol has been shown to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory cascade, in models of acute inflammation.[6] In a murine model of atopic dermatitis, topical application of Tempol reduced inflammatory cell infiltration and the expression of pro-inflammatory markers. In in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages, Tempol effectively reduced the production of nitric oxide (NO), a key inflammatory mediator.[7]
EUK-134 has demonstrated significant anti-inflammatory effects in a rat model of endotoxic shock, where it attenuated multiple organ injury and dysfunction by reducing reactive oxygen species.[8]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
Determination of SOD Mimetic Activity (Cytochrome c Reduction Assay)
Principle: This assay is based on the competition between the test compound and cytochrome c for superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The reduction of cytochrome c by superoxide is monitored by the increase in absorbance at 550 nm. SOD mimetics will inhibit this reduction.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Cytochrome c (from horse heart)
-
Xanthine
-
Xanthine oxidase
-
This compound or Tempol (test compounds)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, EDTA, and cytochrome c.
-
Add the test compound (this compound or Tempol) at various concentrations.
-
Initiate the reaction by adding xanthine, followed by xanthine oxidase to generate superoxide radicals.
-
Immediately monitor the increase in absorbance at 550 nm over time.
-
The rate of cytochrome c reduction is calculated from the linear portion of the curve.
-
The percentage of inhibition by the test compound is calculated relative to a control reaction without the mimetic.
Determination of Catalase Mimetic Activity
Principle: The catalase activity is determined by measuring the decomposition of hydrogen peroxide (H₂O₂). The decrease in H₂O₂ concentration can be monitored directly by the decrease in absorbance at 240 nm.
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution
-
This compound or Tempol (test compounds)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of H₂O₂ in phosphate buffer.
-
Add the test compound (this compound or Tempol) to the H₂O₂ solution in a quartz cuvette.
-
Immediately monitor the decrease in absorbance at 240 nm over time.
-
The rate of H₂O₂ decomposition is calculated from the initial linear phase of the reaction.
-
The catalase mimetic activity is expressed in units, where one unit is defined as the amount of compound that decomposes 1 µmol of H₂O₂ per minute.
In Vitro Neuroprotection Assay (Oxidative Stress-Induced Cell Death)
Principle: This assay evaluates the ability of the test compounds to protect neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide or glutamate (B1630785).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Inducing agent (e.g., H₂O₂ or glutamate)
-
This compound or Tempol
-
Cell viability assay reagent (e.g., MTT or LDH assay kit)
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or Tempol for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding the inducing agent (e.g., H₂O₂) to the cell culture medium.
-
Incubate for a period sufficient to induce cell death in control wells (e.g., 24 hours).
-
Assess cell viability using a standard method like the MTT assay, which measures metabolic activity, or an LDH assay, which measures membrane integrity.
-
Compare the viability of cells treated with the test compounds to that of untreated and vehicle-treated controls.
In Vitro Anti-inflammatory Assay (LPS-Induced Inflammation)
Principle: This assay measures the ability of the test compounds to suppress the inflammatory response in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., RPMI-1640)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or Tempol
-
Griess reagent (for nitric oxide measurement) or ELISA kits (for cytokine measurement)
Procedure:
-
Plate macrophage cells in a 24- or 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or Tempol for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for a suitable period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide using the Griess reagent or the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.
-
Determine the dose-dependent inhibitory effect of the test compounds on the production of these inflammatory markers.
Conclusion
Both this compound and Tempol are effective SOD mimetics with demonstrated neuroprotective and anti-inflammatory properties. The primary distinguishing feature of this compound is its significant catalase mimetic activity, which allows it to neutralize hydrogen peroxide, a product of the SOD-mediated dismutation of superoxide. This dual action may offer a therapeutic advantage in conditions where both superoxide and hydrogen peroxide contribute to pathology. In contrast, Tempol's efficacy is primarily attributed to its potent superoxide scavenging. The choice between these two compounds for research and development will likely depend on the specific pathological context and the relative contributions of different reactive oxygen species to the disease model under investigation.
References
- 1. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The neuroprotective properties of the superoxide dismutase mimetic tempol correlate with its ability to reduce pathological glutamate release in a rodent model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beneficial Effect of Tempol, a Membrane-Permeable Radical Scavenger, on Inflammation and Osteoarthritis in In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superoxide dismutase mimetic with catalase activity, EUK-134, attenuates the multiple organ injury and dysfunction caused by endotoxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of EUK-118 as a ROS Scavenger: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of reactive oxygen species (ROS) scavengers, the salen-manganese complex EUK-118 stands out for its synthetic nature, combining superoxide (B77818) dismutase (SOD) and catalase mimetic activities. This guide provides an objective comparison of this compound's performance against other well-established ROS scavengers: the manganese porphyrin MnTE-2-PyP, the nitroxide Tempol, and the antioxidant precursor N-acetylcysteine (NAC). We present available experimental data to assess the specificity of these compounds, detailed experimental protocols for key assays, and visual diagrams to elucidate their mechanisms and experimental workflows.
Comparative Analysis of ROS Scavenging Specificity
The specificity of a ROS scavenger is crucial for its therapeutic potential, as different ROS molecules play distinct roles in cellular signaling and pathology. An ideal scavenger would selectively neutralize detrimental ROS while preserving those essential for normal physiological functions. Here, we compare this compound with MnTE-2-PyP, Tempol, and NAC based on their known reactivity with various ROS.
This compound is a synthetic mimetic of two key antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1] This dual activity allows it to catalytically remove both superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), two major players in the oxidative stress cascade. While its primary activity is well-defined, comprehensive kinetic data on its reactivity with other ROS, such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•), is less documented in publicly available literature. A related compound, EUK-8, has shown a catalase-like activity with a catalytic rate constant (kcat) of 13 M⁻¹s⁻¹.[2][3]
MnTE-2-PyP , a manganese porphyrin, is a potent SOD mimetic that has been shown to scavenge superoxide, lipid peroxides, and peroxynitrite.[4][5] Unlike this compound, which directly provides catalase activity, MnTE-2-PyP's mechanism involves the dismutation of superoxide to hydrogen peroxide, which can lead to an increase in intracellular H₂O₂ levels.[5][6] The catalase-like activity of a class of Mn porphyrins has been reported to range from 23 to 88 M⁻¹s⁻¹.[2]
Tempol (4-hydroxy-TEMPO) is a stable nitroxide radical that acts as a SOD mimetic and a general radical scavenger.[7][8] It is known to react with a variety of ROS, including superoxide and hydroxyl radicals.[7][8] Its water-solubility and cell permeability make it a widely used antioxidant in experimental models.[7] However, its reactivity can be influenced by the cellular redox state, and it may also participate in redox cycling.[1]
N-acetylcysteine (NAC) is a precursor to the intracellular antioxidant glutathione (B108866) (GSH) and also possesses direct, albeit slower, ROS scavenging capabilities.[9][10] Its direct reaction rate with superoxide is relatively low (5.0 x 10² M⁻¹s⁻¹), but it is a potent scavenger of hydroxyl radicals (Ks > 10¹⁰ M⁻¹s⁻¹).[9] NAC's primary antioxidant function is considered to be indirect, through the replenishment of GSH stores.[10]
Quantitative Data on ROS Scavenging Activity
The following table summarizes the available quantitative data on the ROS scavenging activities of this compound and its comparators. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is compiled from various sources.
| Compound | Superoxide (O₂⁻) Scavenging | Hydrogen Peroxide (H₂O₂) Scavenging | Hydroxyl Radical (•OH) Scavenging | Peroxynitrite (ONOO⁻) Scavenging | Other ROS |
| This compound (and related EUK compounds) | SOD mimetic activity[1] | Catalase mimetic activity (kcat for EUK-8 = 13 M⁻¹s⁻¹)[2][3] | Data not readily available | Data not readily available | Data not readily available |
| MnTE-2-PyP (and related Mn porphyrins) | Potent SOD mimetic[4] | Catalase-like activity (kcat = 23-88 M⁻¹s⁻¹)[2] | Data not readily available | Scavenges peroxynitrite[4] | Scavenges lipid peroxides[4] |
| Tempol | SOD mimetic activity[7] | Indirectly modulates H₂O₂ metabolism[11] | Scavenges hydroxyl radicals[7] | Data not readily available | Scavenges a variety of free radicals[7] |
| N-acetylcysteine (NAC) | Slow scavenging rate (5.0 x 10² M⁻¹s⁻¹) | Slow reaction rate (K ≈ 0.03 min⁻¹)[9] | Potent scavenger (Ks > 10¹⁰ M⁻¹s⁻¹)[9] | Data not readily available | Primarily acts as a GSH precursor[10] |
Experimental Protocols
Accurate assessment of ROS scavenging specificity requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.
Superoxide Dismutase (SOD) Mimetic Activity Assay
This assay measures the ability of a compound to dismutate superoxide radicals.
-
Principle: Superoxide radicals are generated, typically by a xanthine (B1682287)/xanthine oxidase system or through photochemical methods. These radicals then reduce a detector molecule, such as cytochrome c or nitroblue tetrazolium (NBT), causing a measurable change in absorbance. The SOD mimetic competes for superoxide, inhibiting the reduction of the detector molecule.
-
Protocol:
-
Prepare a reaction mixture containing a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.8), a superoxide-generating system (e.g., xanthine and xanthine oxidase), and a detector molecule (e.g., cytochrome c).
-
Add varying concentrations of the test compound (e.g., this compound, MnTE-2-PyP, Tempol).
-
Initiate the reaction by adding the final component (e.g., xanthine oxidase).
-
Monitor the change in absorbance of the detector molecule over time using a spectrophotometer (e.g., at 550 nm for cytochrome c).
-
Calculate the percentage of inhibition of the detector molecule's reduction at each concentration of the test compound.
-
The concentration of the compound that causes 50% inhibition (IC50) is determined to quantify its SOD mimetic activity.
-
Catalase Mimetic Activity Assay
This assay quantifies the ability of a compound to decompose hydrogen peroxide.
-
Principle: The decomposition of hydrogen peroxide is monitored directly by measuring the decrease in its absorbance at 240 nm or indirectly by measuring the production of oxygen using an oxygen electrode.
-
Protocol (Direct Method):
-
Prepare a solution of hydrogen peroxide in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add the test compound (e.g., this compound) to the hydrogen peroxide solution.
-
Immediately monitor the decrease in absorbance at 240 nm over time using a UV-Vis spectrophotometer.
-
The rate of hydrogen peroxide decomposition is calculated from the initial linear phase of the absorbance decay curve.
-
The catalytic rate constant (kcat) can be determined by measuring the reaction rate at different substrate (H₂O₂) and catalyst (test compound) concentrations.
-
Hydroxyl Radical Scavenging Assay (Deoxyribose Method)
This assay assesses the ability of a compound to scavenge highly reactive hydroxyl radicals.
-
Principle: Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). These radicals degrade deoxyribose, and the degradation products react with thiobarbituric acid (TBA) to form a pink chromogen, which can be measured spectrophotometrically. A scavenger will compete with deoxyribose for the hydroxyl radicals, thus reducing the formation of the colored product.
-
Protocol:
-
Prepare a reaction mixture containing deoxyribose, a phosphate buffer, FeCl₃, EDTA, H₂O₂, and ascorbic acid (to reduce Fe³⁺ to Fe²⁺).
-
Add different concentrations of the test compound.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
Stop the reaction by adding TBA and trichloroacetic acid (TCA).
-
Heat the mixture in a boiling water bath to develop the color.
-
Measure the absorbance of the pink chromogen at a specific wavelength (e.g., 532 nm).
-
The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of a control without the scavenger.
-
Visualizing Mechanisms and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships discussed in this guide.
Figure 1: ROS signaling pathways and points of intervention for this compound and other scavengers.
Figure 2: Experimental workflow for the SOD mimetic activity assay.
Figure 3: Experimental workflow for the catalase mimetic activity assay.
Conclusion
This compound presents a compelling profile as a ROS scavenger due to its dual SOD and catalase mimetic activities, enabling it to target two key species in the oxidative stress cascade. However, a comprehensive assessment of its specificity against a broader range of ROS is still needed for a complete understanding of its therapeutic potential. In comparison, MnTE-2-PyP offers potent SOD mimetic activity and scavenges other reactive species like peroxynitrite, but its impact on intracellular hydrogen peroxide levels requires careful consideration. Tempol acts as a broader radical scavenger, while NAC's primary benefit lies in its role as a precursor to glutathione, with more modest direct scavenging capabilities.
The choice of a ROS scavenger for a specific research or therapeutic application will depend on the particular ROS implicated in the pathology and the desired mechanism of action. Further head-to-head comparative studies employing standardized assays are crucial to definitively delineate the specificity profiles of these and other emerging ROS scavengers. This will enable a more rational design of therapeutic strategies targeting oxidative stress.
References
- 1. Tempol differently affects cellular redox changes and antioxidant enzymes in various lung-related cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MnTE-2-PyP, a manganese porphyrin, reduces cytotoxicity caused by irradiation in a diabetic environment through the induction of endogenous antioxidant defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MnTE-2-PyP modulates thiol oxidation in a hydrogen peroxide-mediated manner in a human prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MnTE-2-PyP modulates thiol oxidation in a hydrogen peroxide-mediated manner in a human prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tempol | C9H18NO2 | CID 137994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro comparative assessment of the antioxidant activity of nacystelyn against three reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for EUK-118: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for EUK-118, a salen-manganese complex used in research settings. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Chemical Identification and Hazard Overview
This compound is a synthetic catalytic scavenger of reactive oxygen species. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its chemical nature as a manganese-containing compound necessitates careful handling and disposal.
| Chemical Identifier | Value |
| Chemical Name | (acetato-κO)-manganese |
| CAS Number | 186299-34-3 |
| Molecular Formula | C22H25MnN2O8 |
| Molecular Weight | 500.4 g/mol |
Note: The absence of a complete, publicly accessible SDS for this compound underscores the importance of consulting the manufacturer's documentation or your institution's Environmental Health and Safety (EHS) office for specific hazard information. A product information sheet from at least one supplier indicates that a Material Safety Data Sheet has been provided to the MSDS supervisor at the user's institution.
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation
-
Collect all waste containing this compound, including unused product, contaminated solutions, and any grossly contaminated disposable labware (e.g., pipette tips, weighing boats), in a designated and compatible hazardous waste container.
Step 2: Container Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: "186299-34-3"
-
The primary hazards (based on general knowledge of manganese compounds, this may include "Toxic" and "Environmental Hazard").
-
Accumulation start date.
-
Step 3: Storage of Waste
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols for handling chemical waste and general information regarding the disposal of manganese compounds. For specific experimental protocols involving this compound, researchers should refer to their established and approved laboratory procedures.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This information is intended as a guide and should be supplemented with institution-specific training and the complete Safety Data Sheet for this compound. Always prioritize safety and environmental responsibility in the laboratory.
Essential Safety and Handling Guidance for EUK-118
For Immediate Reference by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of EUK-118, a synthetic catalytic scavenger of reactive oxygen species. While one supplier, Cayman Chemical, classifies this compound as not hazardous under the Globally Harmonized System (GHS)[1], another, Santa Cruz Biotechnology, considers it hazardous under the OSHA Hazard Communication Standard[2]. Therefore, adherence to the more stringent safety precautions is strongly advised to ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided below. These recommendations are based on the more cautious safety data sheet and general best practices for handling chemical compounds in a laboratory setting.
| PPE Category | Recommended Equipment | Specification Notes |
| Eye and Face Protection | Safety glasses with side shields or goggles | Should be worn at all times when handling this compound to protect against accidental splashes or dust exposure. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Gloves should be inspected for integrity before each use and changed immediately if contaminated, torn, or punctured. |
| Body Protection | Laboratory coat or other protective clothing | Should be worn to prevent skin contact. Clothing should be removed and decontaminated if it becomes soiled with the chemical. |
| Respiratory Protection | NIOSH/MSHA approved respirator (if exposure limits are exceeded) | To be used in situations where dust or aerosols may be generated and ventilation is inadequate. A risk assessment should be conducted to determine the need for respiratory protection. |
Operational Plan: Handling this compound
1. Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
The use of a chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosol or dust generation.
2. Safe Handling Practices:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Keep away from strong oxidizing agents, as they are incompatible materials[2].
-
Store containers in a dry, cool, and well-ventilated place[2]. Keep containers tightly closed when not in use[2].
3. First Aid Measures:
-
After eye contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Plan
All waste materials, including empty containers and any contaminated PPE, should be disposed of in accordance with local, state, and federal regulations. It is recommended to dispose of contents and containers at an approved waste disposal plant[2]. Do not allow the material to be released into the environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
